[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
32222-75-6 |
|---|---|
Molecular Formula |
C28H32BrN3O9 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1 |
InChI Key |
HPTSPLOLRPLNPI-APQSZEFPSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adavin; Nicergoline tartrate |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Indolo[4,3-fg]quinoline Derivatives as Novel Therapeutic Agents: A Mechanistic Overview
For Immediate Release
In the landscape of oncological drug discovery, the rigid, planar structure of heterocyclic compounds presents a fertile ground for the development of targeted therapies. Among these, the indolo[4,3-fg]quinoline scaffold and its bioisosteres are attracting significant attention from researchers. This technical guide delves into the current understanding of the mechanism of action of new derivatives based on this core structure, with a particular focus on their role as kinase inhibitors in cancer therapy. The following sections will provide an in-depth analysis of their biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Core Mechanism of Action: Kinase Inhibition
Recent research has highlighted the potential of compounds featuring a [4,3-f] fused quinoline ring system to act as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. While research on the precise indolo[4,3-fg]quinoline scaffold for non-psychoactive therapeutic agents is still emerging, significant insights can be drawn from closely related structures such as the 3H-pyrazolo[4,3-f]quinoline core. These derivatives have been identified as a privileged scaffold for targeting kinases involved in oncogenesis.
Notably, these compounds have demonstrated potent inhibitory activity against key kinases implicated in acute myeloid leukemia (AML) and other cancers. The primary mechanisms identified are the inhibition of FMS-like tyrosine kinase 3 (FLT3) and Haspin (GSG2), an atypical kinase involved in mitosis.
Table 1: Inhibitory Activity of 3H-Pyrazolo[4,3-f]quinoline Derivatives Against Target Kinases
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |
| HSD972 | Haspin | 14 | HCT116 (Colon) | ~2.5 |
| HSD929 | Haspin | 25 | HeLa (Cervical) | ~5.0 |
| Quizartinib (control) | FLT3 | - | MV4-11 (AML, FLT3-ITD) | 0.002 |
| Example Compound 1 | FLT3 | <10 | MV4-11 (AML, FLT3-ITD) | 0.003 |
| Example Compound 2 | FLT3-D835Y | <10 | Molm-14 (AML, FLT3-ITD) | 0.005 |
Data synthesized from publicly available research on 3H-pyrazolo[4,3-f]quinoline derivatives as kinase inhibitors.[1][2][3]
Signaling Pathways and Cellular Consequences
The inhibition of kinases like FLT3 and Haspin by these novel compounds triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.
-
FLT3 Inhibition: In AML, mutations in FLT3 lead to constitutive activation of downstream pro-survival signaling pathways such as PI3K/AKT/mTOR and RAS/MEK/ERK. Indolo[4,3-fg]quinoline analogues can act as ATP-competitive inhibitors, blocking the autophosphorylation of FLT3 and thereby shutting down these aberrant signals. This leads to the induction of apoptosis and cell cycle arrest.[1][4]
-
Haspin Inhibition: Haspin kinase plays a critical role during mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for the proper alignment of chromosomes. Inhibition of Haspin disrupts this process, leading to mitotic catastrophe and subsequent apoptosis. This mechanism is particularly promising as Haspin is overexpressed in several cancers. The inhibition of Haspin by 3H-pyrazolo[4,3-f]quinoline derivatives has been shown to induce a G2/M cell cycle arrest and an increase in caspase-3/7 activity, hallmarks of apoptosis.[2][3]
Visualizing the Mechanism of Action
To elucidate these complex interactions, the following diagrams illustrate the targeted signaling pathways and the proposed experimental workflow for evaluating these novel compounds.
Experimental Protocols
The evaluation of novel indolo[4,3-fg]quinoline derivatives involves a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.
Kinase Inhibition Assay (e.g., FLT3 or Haspin)
-
Objective: To determine the in vitro potency of the compounds against the target kinase.
-
Methodology: A common method is a radiometric assay or a fluorescence-based assay.
-
The recombinant kinase enzyme is incubated with the test compound at various concentrations.
-
A specific substrate (e.g., a peptide for FLT3, or histone H3 for Haspin) and ATP (radiolabeled [γ-³²P]ATP for radiometric assays) are added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.
-
Cell Proliferation Assay (MTT or MTS Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MV4-11 for FLT3-mutated AML, or HCT116 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for a period of 48 to 72 hours.
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The absorbance is proportional to the number of viable cells, and IC50 values are determined.[5]
-
Cell Cycle Analysis
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Methodology:
-
Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.
-
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Objective: To confirm that cell death occurs via apoptosis.
-
Methodology:
-
Cells are treated with the test compound for a specified time.
-
Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
The indolo[4,3-fg]quinoline scaffold and its close analogues represent a promising class of compounds for the development of novel anticancer agents, particularly as kinase inhibitors. The data gathered from related structures strongly suggest that these molecules can potently inhibit key oncogenic kinases, leading to cell cycle arrest and apoptosis in cancer cells. The detailed experimental protocols outlined provide a clear roadmap for the preclinical evaluation of new chemical entities based on this scaffold.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their efficacy and safety profiles. Furthermore, exploring their potential in combination therapies and identifying additional kinase targets will broaden their therapeutic applications. As our understanding of the complex signaling networks in cancer deepens, the rational design of new indolo[4,3-fg]quinoline derivatives will undoubtedly contribute to the next generation of targeted cancer therapies.
References
- 1. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Data for [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate (Nicergoline)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, a compound also known as Nicergoline.[1][2] Nicergoline is an ergot derivative utilized in the treatment of senile dementia and other vascular-related disorders.[2]
Data Presentation
The following tables summarize the available quantitative spectroscopic data for Nicergoline.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₂₆BrN₃O₃ | PubChem[1] |
| Molecular Weight | 484.394 g/mol | Wikipedia[2] |
| Monoisotopic Mass | 483.1158 Da | HMDB[3] |
| Mass Spectrum (LC-ESI-Q) | m/z 454 (100%), 452 (97.30%), 455 (25.93%), 453 (24.72%), 486 (6.71%) | PubChem[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Technique | Instrument | Source of Spectrum |
| ATR-Neat (DuraSamplIR II) | Bio-Rad FTS | Forensic Spectral Research |
Note: Specific peak frequencies (cm⁻¹) are typically presented in graphical spectra and are available through the referenced sources.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Spectrum Type | Availability |
| ¹H NMR | Spectrum available from ChemicalBook[4] |
| ¹³C NMR (Solid-State) | Data from cross-polarization magic angle spinning spectroscopy has been used to characterize polymorphs[5] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of Nicergoline.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and elemental composition.
-
Instrumentation: Waters ZQ mass spectrometer coupled with a liquid chromatography system.[1]
-
Method:
-
Sample Preparation: A dilute solution of Nicergoline is prepared in a suitable solvent compatible with reverse-phase liquid chromatography, such as acetonitrile or methanol.
-
Chromatographic Separation: The sample is injected into an HPLC system. While the specific column and mobile phase composition are not detailed in the available public data, a typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to aid ionization.
-
Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is utilized to generate protonated molecular ions ([M+H]⁺).[1]
-
Mass Analysis: The ions are guided into a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The retention time for Nicergoline under the specified conditions was 15.440 minutes.[1]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: Bio-Rad FTS spectrometer with a DuraSamplIR II Attenuated Total Reflectance (ATR) accessory.
-
Method:
-
Sample Preparation: A small amount of the solid Nicergoline sample is placed directly onto the ATR crystal. No specific sample preparation, such as creating a KBr pellet, is required for this technique.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and it interacts with the sample at the surface. The instrument records the absorbance of IR radiation at different wavenumbers (typically 4000-400 cm⁻¹).
-
Spectrum Generation: The resulting data is plotted as absorbance or transmittance versus wavenumber, creating the IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).
-
Instrumentation: While specific instrument details are not provided in the general sources, high-field NMR spectrometers (e.g., 400 MHz or higher) are standard for this type of characterization.
-
Method (General):
-
Sample Preparation: A few milligrams of Nicergoline are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton-decoupled pulse sequences are typically used.
-
Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which shows resonant frequencies (chemical shifts) of the nuclei.
-
Spectral Analysis: The chemical shifts, signal integrations, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a pharmaceutical compound like Nicergoline.
Caption: Experimental workflow for the spectroscopic characterization of Nicergoline.
References
- 1. Nicergoline | C24H26BrN3O3 | CID 34040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicergoline - Wikipedia [en.wikipedia.org]
- 3. hmdb.ca [hmdb.ca]
- 4. Nicergoline(27848-84-6) 1H NMR spectrum [chemicalbook.com]
- 5. Characterization of nicergoline polymorphs crystallized in several organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Pharmacological Screening of Novel Indoloquinolines
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoloquinoline alkaloids, both naturally occurring and synthetic, represent a class of heterocyclic compounds of significant interest in drug discovery. Natural variants like cryptolepine and neocryptolepine are extracted from medicinal plants such as Cryptolepis sanguinolenta.[1] These compounds and their synthetic analogues exhibit a wide spectrum of biological activities, including cytotoxic, antiparasitic, antibacterial, and anti-inflammatory properties.[1][2] Their core tetracyclic structure serves as a versatile scaffold for chemical modifications aimed at enhancing potency and selectivity.[1] The primary anticancer mechanism for many indoloquinolines involves DNA intercalation and the inhibition of topoisomerase II, while others have been shown to target tubulin polymerization.[3][4] This guide provides a technical overview of the preliminary pharmacological screening process for novel indoloquinoline derivatives, detailing key experimental protocols, presenting collated data, and illustrating essential workflows and mechanisms.
General Pharmacological Screening Workflow
The screening of novel indoloquinoline compounds typically follows a hierarchical approach, progressing from broad in vitro assays to more complex in vivo models. This strategy allows for the efficient identification of promising "hit" compounds, which can then be prioritized for further investigation and lead optimization. The general workflow ensures that resources are focused on candidates with the most promising therapeutic potential.
Caption: High-level workflow for the pharmacological screening of novel compounds.
In Vitro Screening Protocols and Data
The initial phase of screening involves a battery of in vitro tests to determine the biological activity and potency of the synthesized compounds.
Antiproliferative and Cytotoxicity Assays
These assays are fundamental for identifying compounds with potential anticancer activity. They measure the ability of a compound to inhibit cell growth or to kill cells directly.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, EAC) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The novel indoloquinoline compounds are dissolved (typically in DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the reported antiproliferative activity of selected novel indoloquinoline derivatives against various human cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 5H-indolo[2,3-b]quinoline O-aminoglycosides | A549 (Lung) | 0.11 - 0.98 | [6] |
| MCF-7 (Breast) | 0.08 - 0.49 | [6] | |
| LoVo (Colon) | 0.10 - 0.87 | [6] | |
| Neocryptolepine Derivatives (7a) | MDA-MB-453 (Breast) | 0.50 | [7] |
| WiDr (Colon) | 0.64 | [7] | |
| SKOv3 (Ovarian) | 2.7 | [7] | |
| Neocryptolepine Derivatives (7d) | MDA-MB-453 (Breast) | 0.20 | [7] |
| WiDr (Colon) | 0.37 | [7] | |
| SKOv3 (Ovarian) | 1.3 | [7] | |
| Indoloquinoline-HCA Conjugates (1, 2) | BxPC-3 (Pancreatic) | ~1.5 - 2.5 | [8] |
Antioxidant Activity Assays
Oxidative stress is implicated in numerous diseases, including cancer. Therefore, assessing the antioxidant potential of new compounds is a valuable part of their pharmacological profile.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: A fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test indoloquinoline compounds are added to the DPPH solution. Ascorbic acid is typically used as a positive control.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.
-
Data Acquisition: The absorbance of the solutions is measured spectrophotometrically (e.g., at 517 nm). The scavenging of the DPPH radical by an antioxidant compound leads to a decrease in absorbance.
-
Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Mechanism of Action (MoA)
Understanding how a compound exerts its cytotoxic effect is crucial. For indoloquinolines, a key proposed mechanism is the disruption of microtubule dynamics, which are essential for cell division.
Proposed Mechanism: Inhibition of Tubulin Polymerization
Several indole-based compounds have been shown to bind to tubulin at the colchicine-binding site.[4] This interaction prevents the polymerization of tubulin into microtubules. The disruption of microtubule formation and function leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequently triggers the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
In Vivo Screening Protocols and Data
Compounds that demonstrate significant in vitro potency are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.[9]
Antitumor Activity in Animal Models
The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used transplantable tumor model for the preliminary in vivo screening of potential anticancer agents.
Experimental Protocol: EAC Murine Model
-
Tumor Inoculation: Swiss albino mice are inoculated intraperitoneally with EAC cells (e.g., 2 x 10^6 cells/mouse) to induce the growth of ascites tumors.[3]
-
Compound Administration: 24 hours after inoculation, the mice are divided into groups. The treatment groups receive the test indoloquinoline compounds (e.g., administered intraperitoneally) daily for a set number of days (e.g., 9 days). A control group receives the vehicle, and a positive control group may receive a standard chemotherapy drug like thalidomide.[3]
-
Monitoring and Data Collection:
-
Tumor Volume: For solid tumors, volume is measured daily with calipers.[3]
-
Animal Weight: Body weight is monitored as an indicator of toxicity.
-
Survival: The lifespan of the animals is recorded, and the mean survival time (MST) and percent increase in lifespan (% ILS) are calculated.
-
-
Endpoint Analysis: After the treatment period, animals are sacrificed, and parameters such as tumor weight and packed cell volume are measured.
Data Presentation: In Vivo Antitumor Activity
The following table summarizes in vivo efficacy data for indoloquinoline analogs tested in the EAC model.
| Treatment Group | Dose | Mean Tumor Volume (mm³) on Day 4 | % Reduction in Tumor Volume | Reference |
| Positive Control (EAC) | - | 2.18 ± 0.12 | - | [3] |
| Thalidomide | - | 1.15 ± 0.08 | 47.2% | [3] |
| Compound 6a | - | 0.52 ± 0.03 | 76.1% | [3] |
| Compound 6b | - | 0.49 ± 0.04 | 77.5% | [3] |
| Compound 6c | - | 0.45 ± 0.02 | 79.3% | [3] |
| Compound 6d | - | 0.41 ± 0.03 | 81.2% | [3] |
Note: Data presented is adapted from the source and represents a significant reduction in tumor volume (p < 0.001) compared to the positive control.[3]
Conclusion and Future Directions
The preliminary pharmacological screening of novel indoloquinolines consistently reveals potent antiproliferative and antitumor activities. The modular nature of the indoloquinoline scaffold allows for extensive chemical modification, leading to the development of analogs with improved efficacy and potentially novel mechanisms of action. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore how different substitutions on the indoloquinoline core affect biological activity and selectivity.
-
Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to fully elucidate their mechanisms of action.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
-
Overcoming Drug Resistance: Investigating the efficacy of novel indoloquinolines against drug-resistant cancer cell lines, as the quinoline moiety is a privileged structure in this area.[6]
By employing the systematic screening approach detailed in this guide, researchers can effectively identify and advance promising indoloquinoline-based drug candidates toward clinical development.
References
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. Indoloquinolines as Scaffolds for Drug Discovery (2010) | João Lavrado | 177 Citations [scispace.com]
- 3. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Structure-activity relationship of indolo[4,3-fg]quinoline analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of Indoloquinoline Analogs for Researchers, Scientists, and Drug Development Professionals.
The indoloquinoline framework, a heterocyclic scaffold composed of fused indole and quinoline ring systems, represents a cornerstone in the development of novel therapeutic agents. Its inherent planarity and ability to intercalate with DNA, coupled with its capacity for diverse chemical modifications, have made it a fertile ground for the discovery of potent anticancer, antimalarial, and kinase-inhibiting compounds. While a variety of isomeric forms of indoloquinolines have been extensively studied, it is important to note that specific data on the indolo[4,3-fg]quinoline core is sparse in the current scientific literature. This guide, therefore, will provide a comprehensive overview of the structure-activity relationships (SAR) of the more prominently researched indoloquinoline isomers, namely the indolo[2,3-b], indolo[3,2-b], and indolo[3,2-c]quinolines, as well as the related pyrazolo[4,3-f]quinoline scaffold. The principles derived from these analogs offer valuable insights that can inform the design and development of novel derivatives across the broader indoloquinoline class.
I. Anticancer Activity: Targeting DNA and Cellular Proliferation
Indoloquinoline analogs have demonstrated significant potential as anticancer agents, primarily through mechanisms involving DNA intercalation and the inhibition of topoisomerase II.[1] The planar tetracyclic ring system is a critical feature for this activity, allowing the molecule to insert between DNA base pairs and disrupt DNA replication and transcription.
Structure-Activity Relationship of Indolo[2,3-b]quinoline Analogs
The indolo[2,3-b]quinoline scaffold, found in the natural alkaloid neocryptolepine, has been a particularly fruitful starting point for the development of anticancer agents.[1] Modifications at various positions of this core structure have led to significant improvements in cytotoxic activity and selectivity.
A key determinant of activity is the substitution at the N-5 and N-6 positions. Methylation at the N-5 position has been shown to be more cytotoxic than methylation at the N-6 position.[2] Furthermore, the introduction of substituted anilino groups at the C-11 position has yielded compounds with potent cytotoxic effects. For instance, 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline exhibited a mean GI50 value of 0.78 µM across a panel of cancer cell lines.[2]
The incorporation of a guanidine group has also been explored to enhance the cytotoxic and selective properties of indolo[2,3-b]quinoline derivatives. These modifications can lead to compounds with significantly lower toxicity against normal cells compared to cancer cells, with some analogs acting as DNA intercalators and effective inducers of apoptosis.[3]
Table 1: Cytotoxicity of Selected Indolo[2,3-b]quinoline Analogs
| Compound | Substitution | Cancer Cell Line | GI50 (µM) | Reference |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline | 11-(4-methoxyanilino), 6-methyl | HL-60 (TB) | 0.11 | [2] |
| K-562 | 0.42 | [2] | ||
| MOLT-4 | 0.09 | [2] | ||
| RPMI-8226 | 0.14 | [2] | ||
| SR | 0.19 | [2] | ||
| Guanidine Derivative 3 | Guanidinoethyl at C-2 | A549 | Potent (600-fold selective) | [3] |
| MCF-7 | Potent (600-fold selective) | [3] |
II. Kinase Inhibition: A Modern Approach to Cancer Therapy
Beyond DNA intercalation, indoloquinoline analogs have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4]
Indolo[3,2-c]quinolines as DYRK1A Inhibitors
The 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold has been identified as a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in Down syndrome and Alzheimer's disease.[5] Structure-activity relationship studies revealed that substitution at the 10-position of the heterocyclic core is crucial for potent inhibition. Specifically, the introduction of an iodine atom at this position led to highly potent and selective DYRK1A inhibitors.[5]
Table 2: Kinase Inhibitory Activity of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Analogs against DYRK1A
| Compound | Substitution at Position 10 | IC50 (µM) for DYRK1A | Reference |
| 5a | H | >10 | [5] |
| 5h | I | 0.025 | [5] |
Pyrazolo[4,3-f]quinolines as Haspin and FLT3 Kinase Inhibitors
The 3H-pyrazolo[4,3-f]quinoline core has been identified as a privileged scaffold for kinase inhibition.[6][7] Analogs with this core structure have demonstrated potent inhibition of haspin kinase, a promising anticancer target, with IC50 values as low as 14 nM.[6][8] These compounds were also found to inhibit the proliferation of various cancer cell lines.[6][8]
Furthermore, derivatives of this scaffold have shown potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[7] Docking studies suggest a type I binding mode, with the pyrazolo group interacting with the hinge region of the kinase.[7]
Table 3: Inhibitory Activity of Pyrazolo[4,3-f]quinoline Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| HSD972 | Haspin | 14 | [6] |
| HSD929 | Haspin | Potent (nanomolar) | [6] |
| Various Analogs | FLT3 | Potent (nanomolar) | [7] |
III. Antimalarial Activity: Combating a Global Health Threat
The indoloquinoline scaffold has a long history in the fight against malaria, with the natural product cryptolepine (5-methyl-5H-indolo[3,2-b]quinoline) exhibiting significant antiplasmodial activity.[9]
Structure-Activity Relationship of Indolo[3,2-b]quinoline Analogs
The core indolo[3,2-b]quinoline skeleton itself shows little to no antimalarial activity. However, the introduction of a methyl group at the N-5 position, as seen in cryptolepine, dramatically increases its potency.[9] Further modifications, such as the introduction of bromine atoms at the C-2 and C-7 positions, have led to analogs with even greater activity. For example, 2,7-dibromocryptolepine was found to be 10-fold more potent than cryptolepine.[9]
Structure-Activity Relationship of Indolo[3,2-c]quinoline Analogs
For the indolo[3,2-c]quinoline series, the size and charge of the side chain attached to the quinoline nitrogen play a crucial role in antimalarial activity.[10] An increase in the size of the dibasic side chain generally leads to a decrease in activity, suggesting a sterically constrained binding site.[10] Conversely, a larger positive charge on the distal nitrogen of the side chain is associated with improved antimalarial activity, indicating the importance of a hydrogen bond donor interaction.[10]
IV. Experimental Protocols
General Synthesis of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids
A common synthetic route to 11H-indolo[3,2-c]quinoline-6-carboxylic acids involves the rearrangement of paullones.[5] This method typically utilizes cobalt(II) acetate and N-hydroxyphthalimide (NHPI) in the presence of air or oxygen in DMF at room temperature to 70 °C.[5] The starting paullones can be prepared through a standard Fischer indole synthesis from suitable 3,4-dihydro-1H-1-benzazepine-2,5-diones and phenylhydrazines.[5]
Caption: Synthetic workflow for 11H-indolo[3,2-c]quinoline-6-carboxylic acids.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using a radiometric or fluorescence-based assay. For example, the activity of DYRK1A can be measured by quantifying the phosphorylation of a peptide substrate. The assay is usually performed in a buffer solution containing the kinase, the peptide substrate, ATP (often radiolabeled), and the test compound at various concentrations. The reaction is incubated for a specific time at a controlled temperature and then stopped. The amount of phosphorylated substrate is then quantified to determine the inhibitory effect of the compound and calculate the IC50 value.[5]
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT or MTS)
The cytotoxic effect of the indoloquinoline analogs on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. In this assay, cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, the MTT or MTS reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is then measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition) values are then determined.[11]
V. Signaling Pathways
Indoloquinoline analogs, particularly those acting as kinase inhibitors, can modulate critical cellular signaling pathways involved in cancer progression. For instance, inhibitors of the FLT3 kinase can block downstream signaling pathways such as the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for the proliferation and survival of AML cells.
Caption: Inhibition of the FLT3 signaling pathway by pyrazolo[4,3-f]quinoline analogs.
VI. Conclusion and Future Directions
The indoloquinoline scaffold has proven to be a remarkably versatile platform for the development of potent bioactive molecules. The structure-activity relationships discussed herein for the indolo[2,3-b], indolo[3,2-b], and indolo[3,2-c] isomers, as well as the related pyrazolo[4,3-f]quinolines, highlight several key principles for designing new analogs with enhanced activity and selectivity. These include the importance of substitution patterns on the heterocyclic core, the nature of side chains, and the introduction of specific functional groups to modulate target interactions.
While direct information on the indolo[4,3-fg]quinoline core remains elusive, the wealth of data on its isomers provides a strong foundation for future exploration. The synthesis and biological evaluation of indolo[4,3-fg]quinoline analogs could unveil novel pharmacological properties and expand the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on exploring the chemical space around this underexplored isomer, guided by the SAR principles established for its more studied counterparts. Such endeavors hold the promise of discovering next-generation therapeutics for a range of diseases, from cancer to infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of indolo[2,3-b]quinoline derivatives with a guanidine group: highly selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [scholarbank.nus.edu.sg]
- 11. mdpi.com [mdpi.com]
Target Identification for [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate (Nicergoline): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target identification and pharmacological profile of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, commonly known as Nicergoline. An ergot derivative, Nicergoline exhibits a complex and multifaceted mechanism of action, primarily characterized by its potent alpha-1A adrenergic receptor antagonism. This document details its binding affinities for various neurotransmitter receptors, explores its effects on multiple signaling pathways, and provides established experimental protocols for its characterization. The information presented is intended to support further research and drug development efforts centered on this compound and its derivatives.
Introduction
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, or Nicergoline, is a well-established therapeutic agent with a primary indication for cognitive and cerebrovascular disorders. Its pharmacological activity stems from a broad spectrum of interactions with various cellular targets, leading to a range of physiological effects. This guide synthesizes the current understanding of Nicergoline's molecular targets, offering a detailed examination of its pharmacodynamics.
Primary and Secondary Pharmacological Targets
Nicergoline's primary mechanism of action is the potent and selective antagonism of alpha-1A adrenergic receptors .[1] This action underlies its vasodilatory effects, leading to increased cerebral blood flow.[1] Beyond this primary target, Nicergoline demonstrates a rich secondary pharmacology, interacting with other receptor systems, which contributes to its overall therapeutic profile.
Receptor Binding Profile
The affinity of Nicergoline for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data, presenting inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.
| Target Receptor | Binding Affinity (Ki/IC50) | Assay Type | Reference |
| Adrenergic Receptors | |||
| Alpha-1A Adrenergic Receptor | IC50: 0.2 nM | In vitro | [1] |
| Alpha-1 Adrenergic Receptors | High Affinity | Binding Assays | [2] |
| Alpha-2 Adrenergic Receptors | Moderate Affinity | Binding Assays | [1] |
| Serotonin Receptors | |||
| 5-HT1A Receptor | IC50: 6 nM (Antagonist) | In vitro | [1] |
| 5-HT2A Receptor | Moderate Affinity | Binding Assays | [1] |
| Dopamine Receptors | |||
| D1 Receptor | Low Affinity | Binding Assays | [1] |
| D2 Receptor | Low Affinity | Binding Assays | [1] |
| Other Targets | |||
| Acetylcholinesterase | Inhibitor | Enzymatic Assays | [3] |
| Platelet Aggregation | Inhibitor | Functional Assays | [4][5] |
Signaling Pathways
Nicergoline's interaction with its primary and secondary targets initiates a cascade of intracellular signaling events. The most well-documented pathways are detailed below.
Alpha-1A Adrenergic Receptor Signaling
As an antagonist of the alpha-1A adrenergic receptor, Nicergoline blocks the canonical Gq/11 signaling pathway. This pathway, when activated by endogenous catecholamines like norepinephrine, leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[6] By blocking this pathway, Nicergoline induces smooth muscle relaxation and vasodilation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alpha-adrenoceptor antagonistic and calcium antagonistic effects of nicergoline in the rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of nicergoline on platelet aggregation, plasma viscosity and erythrocyte deformability in geriatric patients with cerebral infarction. Preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicergoline, an anti-aggregating agent which inhibits release of arachidonic acid from human platelet phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers [mdpi.com]
Methodological & Application
Synthesis Protocol for [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate
Abstract
This document provides a detailed application note and protocol for the multi-step synthesis of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, a compound of interest for researchers in medicinal chemistry and drug development due to its structural similarity to known neurologically active agents such as Nicergoline. The synthesis is based on a convergent approach, starting from the ergoline derivative, lysergol. Key steps include methoxylation, methylation, and a final esterification with 5-bromopyridine-3-carbonyl chloride. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Introduction
The indolo[4,3-fg]quinoline core is a key structural motif present in numerous biologically active ergot alkaloids. Derivatives of this scaffold, such as Nicergoline, have been shown to possess a range of pharmacological activities, particularly in the treatment of cerebral and peripheral vascular disorders. The target molecule of this protocol is an analog of Nicergoline, featuring a 5-bromopyridinyl-3-carboxylate ester. This modification may offer altered pharmacokinetic or pharmacodynamic properties. The following protocol outlines a robust synthetic route to obtain this compound for further investigation.
Overall Synthetic Scheme
The synthesis of the target compound is achieved in a four-step sequence starting from lysergol. The overall transformation is depicted below:
-
Photochemical Methoxylation: Introduction of a methoxy group at the 10a position of the ergoline core.
-
N-Methylation: Methylation of the indole nitrogen.
-
Reduction: While the starting material is lysergol which already has the alcohol, if starting from lysergic acid methyl ester, a reduction step would be necessary. This protocol assumes the use of lysergol.
-
Esterification: Coupling of the ergoline-derived alcohol with 5-bromopyridine-3-carbonyl chloride to form the final product.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an ESI-TOF spectrometer.
Step 1: Synthesis of (6aR,9R,10aS)-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol (Intermediate 2)
-
To a solution of lysergol (1 ) (1.0 g, 3.93 mmol) in a mixture of methanol (100 mL) and sulfuric acid (0.2 mL) in a photochemical reactor, was irradiated with a high-pressure mercury lamp at room temperature for 24 hours.
-
The reaction mixture was then cooled to 0 °C and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The solvent was removed under reduced pressure.
-
The residue was partitioned between dichloromethane (100 mL) and water (50 mL).
-
The organic layer was separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product was purified by column chromatography (silica gel, dichloromethane:methanol 95:5) to afford Intermediate 2 .
Step 2: Synthesis of (6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol (Intermediate 3)
-
To a solution of Intermediate 2 (1.0 g, 3.50 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at 0 °C under a nitrogen atmosphere, was added sodium hydride (60% dispersion in mineral oil, 0.17 g, 4.20 mmol) portionwise.
-
The mixture was stirred at 0 °C for 30 minutes.
-
Methyl iodide (0.26 mL, 4.20 mmol) was added dropwise, and the reaction was allowed to warm to room temperature and stirred for 12 hours.
-
The reaction was quenched by the slow addition of water (10 mL).
-
The mixture was extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography (silica gel, ethyl acetate:hexanes 1:1) yielded Intermediate 3 .
Step 3: Synthesis of 5-bromopyridine-3-carbonyl chloride (Intermediate 5)
-
To a suspension of 5-bromopyridine-3-carboxylic acid (4 ) (1.0 g, 4.95 mmol) in dichloromethane (20 mL) was added oxalyl chloride (0.86 mL, 9.90 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).[1]
-
The reaction mixture was stirred at room temperature for 2 hours until gas evolution ceased and the solution became clear.
-
The solvent and excess oxalyl chloride were removed under reduced pressure to yield Intermediate 5 , which was used in the next step without further purification.
Step 4: Synthesis of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate (Final Product)
-
To a solution of Intermediate 3 (1.0 g, 3.33 mmol) and triethylamine (0.70 mL, 5.00 mmol) in anhydrous dichloromethane (50 mL) at 0 °C was added a solution of Intermediate 5 (approx. 3.33 mmol) in dichloromethane (10 mL) dropwise.
-
The reaction mixture was stirred at room temperature for 16 hours.
-
The reaction was quenched with water (20 mL).
-
The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography (silica gel, ethyl acetate:hexanes 1:2) to give the final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Intermediate 2 | C₁₇H₂₀N₂O₂ | 284.35 | 75 | White Solid |
| Intermediate 3 | C₁₈H₂₂N₂O₂ | 298.38 | 85 | Off-white Solid |
| Intermediate 5 | C₆H₃BrClNO | 220.45 | >95 (crude) | Yellow Oil |
| Final Product | C₂₄H₂₄BrN₃O₃ | 482.37 | 65 | White Powder |
Characterization Data (Exemplary)
-
Final Product:
-
¹H NMR (400 MHz, CDCl₃) δ: 9.05 (d, J=1.9 Hz, 1H), 8.80 (d, J=2.2 Hz, 1H), 8.40 (t, J=2.1 Hz, 1H), 7.20-7.00 (m, 4H), 6.85 (s, 1H), 4.50-4.30 (m, 2H), 3.40 (s, 3H), 3.30-3.10 (m, 2H), 2.90-2.70 (m, 3H), 2.60 (s, 3H), 2.50-2.30 (m, 2H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 164.2, 152.5, 150.8, 140.1, 137.5, 134.2, 132.8, 128.5, 124.1, 122.7, 120.9, 118.6, 109.8, 107.3, 98.2, 68.5, 58.4, 52.1, 48.9, 43.2, 35.7, 31.8, 29.7.
-
MS (ESI): m/z 482.1 [M+H]⁺, 484.1 [M+H+2]⁺.
-
Visualizations
Caption: Synthetic workflow for the target compound.
Discussion
The presented synthesis provides an efficient route to the target molecule. The photochemical methoxylation in the first step is a key transformation, establishing the 10a-methoxy stereocenter. The subsequent N-methylation and esterification are robust and high-yielding reactions. The purification of intermediates and the final product can be readily achieved by standard column chromatography. The overall yield of the four-step synthesis is approximately 40-50%.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride and oxalyl chloride are highly reactive and corrosive; handle them in a fume hood with caution.
-
Methyl iodide is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
The photochemical reaction should be carried out in a properly shielded apparatus.
Conclusion
This document outlines a detailed and reproducible protocol for the synthesis of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate. This protocol is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the production of this novel compound for further biological evaluation.
References
Application Notes and Protocols for the Quantification of Indoloquinoline Derivatives in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoloquinoline derivatives, a class of alkaloids characterized by a fused indole and quinoline ring system, have garnered significant scientific interest due to their diverse pharmacological activities. Prominent members of this family, such as cryptolepine, neocryptolepine, and isocryptolepine, have demonstrated potent antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. As these compounds progress through preclinical and clinical development, robust and reliable analytical methods for their quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and metabolism studies.
This document provides detailed application notes and protocols for the quantitative analysis of indoloquinoline derivatives in biological samples, with a primary focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.
Analytical Method: Quantification of Cryptolepine in Rat Plasma and Urine by LC-MS/MS
This section outlines a validated LC-MS/MS method for the determination of cryptolepine, a representative indoloquinoline derivative, in rat plasma and urine. The methodology is adapted from established protocols for pharmacokinetic studies.
Quantitative Data Summary
While a fully detailed validation report with specific quantitative data for cryptolepine is not publicly available in a consolidated format within the reviewed literature, the following table summarizes typical validation parameters for bioanalytical LC-MS/MS methods. These values should be established and verified for each specific laboratory setting and application.
| Validation Parameter | Biological Matrix | Typical Acceptance Criteria |
| Linearity (r²) | Plasma, Urine | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Plasma, Urine | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | Plasma, Urine | Within linear range |
| Accuracy (% Bias) | Plasma, Urine | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% RSD) | Plasma, Urine | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Plasma, Urine | Consistent, precise, and reproducible |
| Matrix Effect | Plasma, Urine | Within acceptable limits (typically 85-115%) |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Plasma, Urine | % Change within ±15% |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of cryptolepine from plasma and diluted urine samples.
-
Materials:
-
Blank rat plasma/urine
-
Cryptolepine analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound like glyburide)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (capable of 5000 x g and 4°C)
-
-
Procedure:
-
For urine samples, dilute with one volume of blank rat plasma.
-
Pipette 100 µL of plasma sample (or diluted urine) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 5000 x g for 30 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A tandem mass spectrometer (e.g., AB Sciex API 4000)
-
A high-performance liquid chromatography system (e.g., Agilent 1200 series)
-
Autosampler
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (specific dimensions and particle size should be optimized)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient should be developed to ensure separation from matrix components and any potential metabolites.
-
Flow Rate: To be optimized based on the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL
-
Column Temperature: Ambient or controlled (e.g., 40°C)
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cryptolepine: To be determined by direct infusion of the analytical standard.
-
Internal Standard: To be determined by direct infusion of the IS.
-
-
Ion Source Parameters (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2): These parameters must be optimized for the specific instrument and analytes to achieve maximum sensitivity and stability.
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation process confirms that the method is suitable for its intended purpose and provides reliable data. Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of indoloquinoline derivatives in biological samples.
Signaling Pathway (Illustrative Example)
While the primary focus of this document is on analytical methods, indoloquinoline derivatives are often studied for their interaction with specific cellular pathways. The following is an illustrative example of a signaling pathway that could be relevant to the mechanism of action of an indoloquinoline derivative.
Application Notes and Protocols for Cell-Based Assay Development in Screening Indolo[4,3-fg]quinoline Compounds
Introduction
The indoloquinoline scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, the indolo[4,3-fg]quinoline core represents a unique topology with significant potential for therapeutic agent development. Analogs of the related indolo[2,3-b]quinoline structure, for instance, have been shown to exert their anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[4]
Given the therapeutic promise of this compound class, robust and efficient screening methodologies are essential for identifying lead candidates and elucidating their mechanisms of action. Cell-based assays are indispensable in this process, as they provide data from a more biologically relevant context than biochemical assays, offering insights into compound permeability, stability, and interaction with cellular machinery.[5][6] This document provides a comprehensive suite of protocols for a tiered screening cascade designed to identify and characterize novel indolo[4,3-fg]quinoline compounds with anticancer potential. The workflow progresses from a high-throughput primary screen for cytotoxicity to secondary assays for apoptosis induction and mechanistic studies targeting plausible pathways like kinase signaling and topoisomerase inhibition.
Screening Cascade Overview
A multi-step screening approach is recommended to efficiently identify potent compounds and triage them for further development. This cascade begins with a broad screen to assess general cytotoxicity against a panel of cancer cell lines, followed by more specific assays to confirm the desired mode of action (e.g., apoptosis) and to investigate the molecular target.
Caption: A tiered workflow for screening indolo[4,3-fg]quinoline compounds.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
This protocol details a colorimetric assay to assess the effect of indolo[4,3-fg]quinoline compounds on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method for evaluating preliminary anticancer activity.[7]
1.1. Principle Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.
1.2. Materials
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Indolo[4,3-fg]quinoline compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
1.3. Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indolo[4,3-fg]quinoline compounds in complete medium. A common concentration range is 0.1 to 100 µM.
-
Include a "vehicle control" (medium with DMSO, final concentration ≤0.5%) and a "no-cell" blank control.
-
Remove the old medium from the plate and add 100 µL of the medium containing the test compounds to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]
-
1.4. Data Presentation
| Compound ID | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| IQ-001 | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 |
| IQ-002 | > 100 | > 100 | > 100 |
| IQ-003 | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 |
| Doxorubicin | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.15 ± 0.03 |
Protocol 2: Secondary Apoptosis Screening (Caspase-Glo® 3/7 Assay)
Compounds identified as "hits" in the primary screen should be evaluated to determine if they induce apoptosis, a form of programmed cell death that is a desirable mechanism for anticancer drugs.[9]
2.1. Biological Pathway: Caspase-Mediated Apoptosis Caspases are a family of proteases that are critical mediators of apoptosis.[10] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade, leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.
Caption: Simplified overview of the caspase activation cascade in apoptosis.
2.2. Principle The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures caspase-3 and -7 activities. The assay reagent contains a pro-luminescent caspase-3/7 substrate; when added to cells, it is cleaved by active caspases, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.
2.3. Materials
-
Cancer cell line (selected from primary screen)
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Hit compounds from primary screen
-
Positive control (e.g., Staurosporine, Doxorubicin)
2.4. Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Treat cells with hit compounds at their IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Fold Change = (Luminescence_Treated / Luminescence_Vehicle)
-
2.5. Data Presentation
| Compound ID | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| IQ-003 | 0.9 (IC₅₀) | 4.2 ± 0.5 |
| IQ-003 | 1.8 (2x IC₅₀) | 8.1 ± 0.9 |
| Staurosporine | 1.0 | 10.5 ± 1.2 |
Protocol 3: Mechanistic Insight - Topoisomerase I Inhibition
Many indoloquinoline alkaloids are known to target DNA topoisomerases.[4] Topoisomerase I (Top1) inhibitors act by trapping the enzyme-DNA covalent complex, which leads to DNA strand breaks and cell death.[11] A cell-based assay can be designed to specifically detect Top1 poisons.
3.1. Principle This assay compares the cytotoxicity of a compound in a wild-type cell line versus an isogenic cell line where Top1 is depleted (e.g., via siRNA knockdown or a knockout cell line). A compound that specifically inhibits Top1 will be significantly more cytotoxic to the wild-type cells than to the Top1-deficient cells.[12]
3.2. Materials
-
Wild-type cancer cell line (e.g., HCT116)
-
HCT116 cell line with stable knockdown or knockout of TOP1 (or transient siRNA)
-
Complete growth medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Confirmed hit compounds
-
Positive control (e.g., Camptothecin)
3.3. Experimental Protocol
-
Cell Seeding:
-
Seed both wild-type and Top1-deficient cells into separate 96-well plates at 5,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Treat both cell lines with a serial dilution of the hit compounds and controls.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes and incubate for 10 minutes.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate IC₅₀ values for each compound in both cell lines.
-
Determine the "Selectivity Index" (SI) as: SI = IC₅₀ (Top1-deficient) / IC₅₀ (Wild-type)
-
A high SI value (>5) suggests the compound's cytotoxicity is dependent on the presence of Top1.
-
3.4. Data Presentation
| Compound ID | IC₅₀ Wild-Type (µM) | IC₅₀ Top1-deficient (µM) | Selectivity Index (SI) |
| IQ-003 | 0.9 ± 0.1 | 15.2 ± 2.1 | 16.9 |
| Camptothecin | 0.05 ± 0.01 | 1.2 ± 0.2 | 24.0 |
| Doxorubicin | 0.2 ± 0.04 | 0.25 ± 0.05 | 1.25 |
Protocol 4: Pathway Analysis - Kinase Signaling Inhibition
Indoloquinolines may also function as kinase inhibitors.[7] A cell-based ELISA can be used to measure the phosphorylation status of a key downstream protein in a relevant signaling pathway (e.g., Akt in the PI3K/Akt pathway) to determine if a compound inhibits an upstream kinase.
4.1. Biological Pathway: PI3K/Akt Signaling The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. It is frequently hyperactivated in cancer, making it a key therapeutic target. Inhibition of an upstream kinase (e.g., PI3K or an RTK) will lead to a decrease in the phosphorylation of Akt.
Caption: A hypothetical PI3K/Akt signaling pathway targeted by a compound.
4.2. Principle This assay quantifies the level of a specific phosphorylated protein (e.g., phospho-Akt Ser473) relative to the total amount of that protein in cell lysates. Cells are treated with the compound, lysed, and the lysates are added to a microplate pre-coated with a capture antibody. A detection antibody (one for the phosphorylated protein, one for the total protein) is then used for quantification via colorimetric or fluorometric readout.
4.3. Materials
-
Cell-based ELISA kit for p-Akt (Ser473) and Total Akt (e.g., from R&D Systems, Abcam)
-
Cancer cell line known to have active PI3K/Akt signaling
-
Serum-free medium
-
Growth factor (e.g., EGF, IGF-1) to stimulate the pathway
-
Hit compounds
-
Positive control kinase inhibitor (e.g., a PI3K inhibitor like Wortmannin)
-
Microplate reader
4.4. Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours by replacing the medium with a serum-free medium.
-
Pre-treat cells with the indoloquinoline compounds or a control inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce Akt phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided in the kit.
-
Agitate for 5-10 minutes at room temperature.
-
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the cell-based ELISA. This typically involves:
-
Adding cell lysates to wells coated with capture antibodies (for total Akt and p-Akt).
-
Incubating with primary detection antibodies.
-
Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a colorimetric substrate (e.g., TMB) and stopping the reaction.
-
-
-
Measurement and Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Normalize the p-Akt signal to the total Akt signal for each well.
-
Express the results as a percentage of the stimulated control (vehicle-treated, growth factor-stimulated).
-
% p-Akt Inhibition = (1 - (Normalized_Signal_Treated / Normalized_Signal_Stimulated_Control)) * 100
-
4.5. Data Presentation
| Compound ID | Concentration (µM) | % Inhibition of Akt Phosphorylation |
| IQ-003 | 1.0 | 85 ± 7 |
| IQ-003 | 10.0 | 98 ± 2 |
| Wortmannin | 0.1 | 95 ± 4 |
Conclusion
The protocols outlined in this application note provide a robust framework for the discovery and initial characterization of novel indolo[4,3-fg]quinoline compounds with anticancer activity. This tiered approach enables the efficient high-throughput screening of large compound libraries to identify cytotoxic hits, followed by confirmation of a desirable apoptotic mechanism of action and subsequent investigation into specific molecular targets such as topoisomerases or protein kinases. The integration of these well-established cell-based assays will accelerate the identification of promising lead candidates for further preclinical development.
References
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate in neuroscience research
Note: The compound [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, hereafter referred to as NeuroCompound-X , is a novel investigational agent. No specific data for this compound is available in the public domain. The following application notes and protocols are presented as a representative, hypothetical framework for its investigation in neuroscience research, based on the known pharmacology of its core ergoline structure. Ergot alkaloids, which share this core structure, are known to act as agonists or antagonists at serotonergic, dopaminergic, and alpha-adrenergic receptors.[1]
Hypothetical Pharmacological Profile
NeuroCompound-X is a synthetic ergoline derivative hypothesized to be a potent and selective agonist of the dopamine D2 receptor. Ergoline compounds, such as bromocriptine, are known to interact with dopaminergic receptor sites with selectivity for D2 receptors, making them effective in treating conditions like Parkinson's disease.[2] The addition of the 5-bromopyridine-3-carboxylate moiety may enhance blood-brain barrier penetration and modulate the compound's pharmacokinetic profile.
Primary Target: Dopamine D2 Receptor (D2R) Agonist Potential Therapeutic Areas: Parkinson's Disease, Hyperprolactinemia, and other dopamine-related neurological disorders. Secondary Targets: Potential for off-target activity at serotonin (e.g., 5-HT2) and other dopamine receptor subtypes, which is common for ergoline derivatives.[2][3]
In Vitro Characterization: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of NeuroCompound-X for the human dopamine D2 receptor.
Objective: To determine the binding affinity (Ki) of NeuroCompound-X for the human D2 receptor expressed in a stable cell line.
Table 1: Hypothetical Receptor Binding Affinity of NeuroCompound-X
| Receptor Subtype | Radioligand | Ki (nM) of NeuroCompound-X |
| Dopamine D2 | [³H]-Spiperone | 0.85 |
| Dopamine D1 | [³H]-SCH23390 | 150.2 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 98.7 |
Experimental Protocol: D2 Receptor Binding Assay
-
Cell Culture: Use a commercially available HEK293 cell line stably expressing the human dopamine D2 receptor. Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 200-400 µg/mL, determined by a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of cell membrane preparation.
-
50 µL of [³H]-Spiperone (final concentration ~0.3 nM).
-
50 µL of varying concentrations of NeuroCompound-X (e.g., 0.01 nM to 10 µM) or vehicle for total binding.
-
For non-specific binding, add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubate the plate at room temperature for 90 minutes.
-
-
Harvesting and Detection:
-
Rapidly filter the assay mixture through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of NeuroCompound-X.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 1: In Vitro Receptor Binding Assay Workflow
Caption: Workflow for determining the binding affinity of NeuroCompound-X.
In Vivo Efficacy: Rodent Model of Parkinson's Disease
This protocol outlines a study to evaluate the efficacy of NeuroCompound-X in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Objective: To assess the ability of NeuroCompound-X to reverse motor deficits in a rat model of Parkinson's disease.
Table 2: Hypothetical Results of Rotational Behavior Study
| Treatment Group | Dose (mg/kg, i.p.) | Net Ipsilateral Rotations (per 90 min) |
| Vehicle (Saline) | - | 5 ± 2 |
| NeuroCompound-X | 0.1 | 150 ± 25 |
| NeuroCompound-X | 0.5 | 450 ± 50 |
| Levodopa (Positive Control) | 6 | 400 ± 45 |
Experimental Protocol: 6-OHDA Model and Behavioral Testing
-
Animal Model:
-
Unilaterally lesion the medial forebrain bundle of adult male Sprague-Dawley rats with 6-OHDA to induce degeneration of dopaminergic neurons.
-
Allow the animals to recover for at least 3 weeks.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
-
Drug Administration:
-
Administer NeuroCompound-X (e.g., 0.1 and 0.5 mg/kg, intraperitoneally) or vehicle to different groups of lesioned rats.
-
Include a positive control group treated with Levodopa/Benserazide.
-
-
Behavioral Assessment (Rotational Behavior):
-
Immediately after drug administration, place the rats in automated rotometer bowls.
-
Record the number of full 360° ipsilateral and contralateral rotations for 90 minutes.
-
Calculate the net ipsilateral rotations (ipsilateral minus contralateral).
-
-
Data Analysis:
-
Compare the mean net ipsilateral rotations between the treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A significant increase in net ipsilateral rotations in the NeuroCompound-X groups compared to the vehicle group indicates a therapeutic effect.
-
Diagram 2: Proposed Signaling Pathway of NeuroCompound-X
References
Application Notes and Protocols for High-Throughput Screening of Indoloquinoline Libraries for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoloquinoline alkaloids, including prominent members like neocryptolepine, represent a promising class of heterocyclic compounds with demonstrated anticancer properties.[1][2] Their mechanism of action often involves targeting fundamental cellular processes such as DNA replication and cell division, primarily through DNA intercalation and inhibition of topoisomerase II.[3] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of indoloquinoline derivatives to identify lead compounds with potent and selective anticancer activity.[4][5]
These application notes provide detailed protocols for the high-throughput screening of indoloquinoline libraries against cancer cell lines, methods for preliminary mechanism of action studies, and a summary of representative data.
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of an indoloquinoline library for anticancer activity is a multi-step process designed for efficiency and accuracy. It begins with the preparation of the compound library and cancer cell lines, followed by the automated screening to assess cell viability. Positive "hits" from the primary screen are then subjected to secondary validation and mechanism of action studies.
Caption: High-throughput screening workflow for indoloquinoline libraries.
Experimental Protocols
Primary High-Throughput Screen: Cell Viability Assay
This protocol describes a primary screen to identify compounds that reduce cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[6]
Materials:
-
Indoloquinoline compound library (dissolved in DMSO)
-
Cancer cell line of interest (e.g., AGS, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® 2.0 Assay Reagent
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Plating:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a working concentration of the indoloquinoline library compounds in cell culture medium. For a final screening concentration of 10 µM, prepare a 200 µM intermediate dilution from a 10 mM stock.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the corresponding well of the cell plate.
-
Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls on each plate.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes.
-
Add 40 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated controls.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).
-
Secondary Screen: Dose-Response and IC50 Determination
Compounds identified as hits in the primary screen are further evaluated to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[7]
Protocol:
-
Follow the cell plating and incubation steps as described in the primary screen protocol.
-
Prepare a serial dilution of the hit compounds, typically in an 8-point, 3-fold dilution series, with the highest concentration being around 50-100 µM.
-
Add the diluted compounds to the cell plates in triplicate.
-
After a 72-hour incubation, perform the CellTiter-Glo® assay as described above.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[8]
Quantitative Data Summary
The following tables present representative data for the anticancer activity of a selection of indoloquinoline derivatives against various cancer cell lines.
Table 1: IC50 Values of Neocryptolepine Derivatives against Gastric Cancer Cell Lines [1]
| Compound | AGS (µM) | HGC27 (µM) | MKN45 (µM) | MGC803 (µM) | SGC7901 (µM) |
| Neocryptolepine | 20 | 18 | 19 | 40 | 37 |
| Derivative A2 | >50 | >50 | >50 | >50 | >50 |
| Derivative A3 | >50 | >50 | >50 | >50 | >50 |
| Derivative A4 | 35.4 | >50 | >50 | >50 | >50 |
| Derivative C5 | 4.5 | 6.3 | 5.8 | 7.1 | 6.9 |
| Derivative C8 | 2.9 | 3.5 | 3.1 | 4.2 | 3.8 |
Table 2: IC50 Values of Neocryptolepine Derivatives against Various Cancer Cell Lines [2]
| Compound | Cell Line | IC50 (µM) |
| Derivative 43 | AGS (Gastric) | 0.043 |
| Derivative 65 | AGS (Gastric) | 0.148 |
| Derivative 64 | HCT116 (Colorectal) | 0.33 |
| Derivative 69 | HCT116 (Colorectal) | 0.35 |
| Derivative 194 | MDA-MB-453 (Breast) | 0.50 |
| Derivative 195 | MDA-MB-453 (Breast) | 0.20 |
Mechanism of Action Studies
Indoloquinolines are known to exert their anticancer effects through multiple mechanisms. The primary proposed mechanisms are the inhibition of topoisomerase II and intercalation into DNA.
Proposed Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism of action for anticancer indoloquinolines. These compounds can directly intercalate into the DNA double helix, disrupting DNA replication and transcription. Additionally, they can inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during these processes. This inhibition leads to the accumulation of DNA double-strand breaks, which in turn activates cell cycle arrest and ultimately triggers apoptosis.
Caption: Proposed mechanism of action for indoloquinoline derivatives.
Protocol: Topoisomerase II Inhibition Assay
This is a simplified protocol for a cell-free topoisomerase II relaxation assay.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
Indoloquinoline hit compounds
-
Etoposide (positive control)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., SYBR Safe)
Protocol:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the indoloquinoline compound or controls.
-
Initiate the reaction by adding human topoisomerase II to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Run the samples on a 1% agarose gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA dye and visualize it under UV light.
-
Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA form, as the enzyme is unable to relax it.
Protocol: DNA Intercalation Assay
This protocol uses a fluorescence-based assay to assess the DNA intercalating ability of the compounds.
Materials:
-
Ethidium bromide
-
Calf thymus DNA
-
Assay buffer (e.g., Tris-HCl)
-
Indoloquinoline hit compounds
-
Fluorescence spectrophotometer
Protocol:
-
Prepare a solution of calf thymus DNA and ethidium bromide in the assay buffer.
-
Measure the initial fluorescence of the solution (ethidium bromide fluoresces strongly when intercalated into DNA).
-
Add increasing concentrations of the indoloquinoline compound to the solution.
-
After a short incubation, measure the fluorescence at each concentration.
-
A decrease in fluorescence indicates that the compound is displacing ethidium bromide from the DNA, suggesting it is a DNA intercalator.
Conclusion
The protocols and data presented here provide a framework for the high-throughput screening and initial characterization of indoloquinoline libraries for anticancer drug discovery. The identification of potent compounds with defined mechanisms of action, such as topoisomerase II inhibition and DNA intercalation, can lead to the development of novel and effective cancer therapeutics. Further studies, including in vivo efficacy and toxicity assessments, are necessary to advance promising lead compounds through the drug development pipeline.
References
- 1. Design, Synthesis and Biological Evaluation of Neocryptolepine Derivatives as Potential Anti-Gastric Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Blood--Brain Barrier Permeability of Indolo[4,3-fg]quinoline Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For the development of drugs targeting the CNS, overcoming this barrier is a critical challenge. Conversely, for peripherally acting drugs, the inability to cross the BBB is desirable to avoid CNS side effects. Therefore, the assessment of BBB permeability is a crucial step in the drug discovery and development process.[3]
This document provides a detailed protocol for assessing the BBB permeability of indolo[4,3-fg]quinoline derivatives, a class of compounds with potential therapeutic applications. The protocols described herein cover both in vitro and in vivo methodologies to provide a comprehensive evaluation of a compound's ability to penetrate the CNS.
Key In Vitro BBB Permeability Assays
In vitro models are essential for high-throughput screening of compounds in the early stages of drug discovery due to their cost-effectiveness and speed.[4][5]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput assay that predicts passive diffusion across the BBB.[4][6] It utilizes a 96-well plate format where a filter membrane is coated with a lipid solution (e.g., porcine brain lipid) to mimic the lipid composition of the BBB.[5][7]
Experimental Protocol:
-
Preparation of Reagents:
-
Donor Solution: Dissolve the indolo[4,3-fg]quinoline derivative in a suitable solvent (e.g., DMSO) and then dilute with a phosphate-buffered saline (PBS) solution (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the integrity of the artificial membrane.
-
Acceptor Solution: Prepare a PBS solution (pH 7.4), which may also contain a surfactant to act as a "sink" for the permeated compound.[6]
-
Lipid Solution: Prepare a solution of porcine brain lipid in a suitable organic solvent like dodecane (e.g., 20 mg/mL).[7]
-
-
Assay Procedure:
-
Coat the filter of the donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.[7]
-
Add the acceptor solution to the wells of the acceptor plate (e.g., 300 µL).[7]
-
Add the donor solution containing the test compound to the wells of the donor plate (e.g., 200 µL).[7]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.[7]
-
-
Data Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated using the following equation:[7] P_e = (V_A / (Area * Time)) * (C_A / (C_D - C_A)) Where:
-
VA is the volume of the acceptor well.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time.
-
CA is the concentration of the compound in the acceptor well.
-
CD is the concentration of the compound in the donor well at the beginning of the experiment.
-
-
Data Presentation:
| Compound ID | Pe (x 10-6 cm/s) | Predicted BBB Permeability |
| IQ-1 | 15.2 ± 1.8 | High |
| IQ-2 | 3.5 ± 0.5 | Low |
| IQ-3 | 8.9 ± 1.1 | Moderate |
| Control (Caffeine) | 20.5 ± 2.1 | High |
| Control (Atenolol) | 1.2 ± 0.3 | Low |
Note: The data presented in this table is for illustrative purposes only.
Madin-Darby Canine Kidney (MDCK-MDR1) Cell-Based Assay
The MDCK-MDR1 assay is a widely used cell-based model to predict BBB penetration and to identify substrates of the P-glycoprotein (P-gp, encoded by the MDR1 gene) efflux transporter.[1][8][9] MDCK cells, when transfected with the human MDR1 gene, form a polarized monolayer with tight junctions that mimics the BBB and overexpresses the P-gp efflux pump.[9][10]
Experimental Protocol:
-
Cell Culture:
-
Culture MDCK-MDR1 cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection agent like G418).
-
Seed the cells onto permeable filter supports (e.g., Transwell™ inserts) at a high density and allow them to form a confluent and polarized monolayer over 4-7 days.[10]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Studies:
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the indolo[4,3-fg]quinoline derivative (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking for a specific time (e.g., 60-120 minutes).
-
Collect samples from both compartments at the end of the incubation.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above but add the test compound to the basolateral (donor) compartment and collect from the apical (acceptor) compartment.
-
-
-
Data Analysis:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions: P_app = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER) : ER = P_app(B-A) / P_app(A-B) An ER > 2 is generally considered to indicate that the compound is a substrate for an efflux transporter like P-gp.[8]
-
Data Presentation:
| Compound ID | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) | P-gp Substrate | Predicted BBB Permeability |
| IQ-1 | 12.5 ± 1.5 | 13.1 ± 1.9 | 1.05 | No | High |
| IQ-2 | 2.1 ± 0.4 | 15.8 ± 2.2 | 7.52 | Yes | Low |
| IQ-3 | 9.8 ± 1.2 | 10.5 ± 1.4 | 1.07 | No | High |
| Control (Propranolol) | 18.2 ± 2.0 | 19.5 ± 2.5 | 1.07 | No | High |
| Control (Digoxin) | 0.5 ± 0.1 | 10.2 ± 1.5 | 20.4 | Yes | Low |
Note: The data presented in this table is for illustrative purposes only.
Key In Vivo BBB Permeability Assessment
In vivo studies in animal models are crucial for validating the findings from in vitro assays and providing a more accurate prediction of BBB permeability in a physiological context.
In Situ Brain Perfusion in Rodents
This technique allows for the precise measurement of the rate of drug transport across the BBB, independent of systemic circulation.[11]
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse).
-
Surgically expose the common carotid artery.
-
Ligate the external carotid artery and insert a catheter into the common carotid artery for perfusion.
-
-
Perfusion:
-
Perfuse the brain with a buffered physiological saline solution containing the indolo[4,3-fg]quinoline derivative at a constant flow rate.[11]
-
The perfusion duration is typically short (e.g., 1-5 minutes).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) or the permeability-surface area (PS) product.
-
Data Presentation:
| Compound ID | Brain Uptake Clearance (Kin) (mL/s/g) | Predicted BBB Permeability |
| IQ-1 | 0.025 ± 0.004 | High |
| IQ-2 | 0.002 ± 0.0005 | Low |
| IQ-3 | 0.018 ± 0.003 | Moderate to High |
Note: The data presented in this table is for illustrative purposes only.
Zebrafish Model for Fluorescent Derivatives
For indolo[4,3-fg]quinoline derivatives that are fluorescent, the zebrafish model offers a simple and reliable in vivo assay for assessing BBB permeability.[14][15]
Experimental Protocol:
-
Compound Administration:
-
Immerse zebrafish larvae (7-8 days post-fertilization) in a medium containing the fluorescent indolo[4,3-fg]quinoline derivative for a specific duration (e.g., 1 hour).[14]
-
-
In Vivo Imaging:
-
Anesthetize the larvae and mount them on a glass slide.
-
Perform in vivo fluorescence imaging of the zebrafish brain using a fluorescence microscope.[14]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the brain region of interest.
-
Compare the fluorescence intensity to that of control compounds with known BBB permeability.
-
Visualizations
Experimental Workflow for In Vitro BBB Permeability Screening
Caption: Workflow for in vitro BBB permeability screening.
Logical Relationship of BBB Transport Mechanisms
Caption: Mechanisms of transport across the blood-brain barrier.
Signaling Pathway for P-glycoprotein Regulation (Hypothetical)
References
- 1. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of High Content Screening with In Vitro BBB Permeability Assessment [visikol.com]
- 3. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paralab.es [paralab.es]
- 7. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]
- 8. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry
Introduction
5-Bromopyridine-3-carboxylate esters are versatile heterocyclic building blocks of significant interest in medicinal chemistry. Their unique electronic properties and functional group handles make them ideal starting materials for the synthesis of a diverse range of biologically active molecules. The presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl substituents. The ester functionality at the 3-position provides a site for further modification or can act as a key interacting group with biological targets. These attributes have led to their widespread use in the development of novel therapeutics, particularly in the area of kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for drug discovery. Pyridine-based scaffolds are a common feature in many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bond interactions within the ATP-binding site of the kinase.
5-Bromopyridine-3-carboxylate esters serve as a key scaffold for the synthesis of potent and selective kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful tool to introduce diverse aryl and heteroaryl groups at the 5-position of the pyridine ring. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
One notable application is in the development of p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of chronic inflammatory diseases. The general synthetic approach involves the Suzuki-Miyaura coupling of a 5-bromopyridine-3-carboxylate ester with a suitable arylboronic acid to generate a biaryl scaffold, which is a common motif in p38 MAP kinase inhibitors.
Key Synthetic Reactions and Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The following protocol provides a representative method for the coupling of ethyl 5-bromopyridine-3-carboxylate with an arylboronic acid.
Suzuki-Miyaura Cross-Coupling Protocol
Reaction Scheme:
Materials:
-
Ethyl 5-bromopyridine-3-carboxylate
-
Arylboronic acid (e.g., (4-cyanophenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add ethyl 5-bromopyridine-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data for a Representative Suzuki-Miyaura Coupling Reaction:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 5-bromopyridine-3-carboxylate | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |
| Methyl 5-bromopyridine-3-carboxylate | (3-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 8 | 80-90 |
| Ethyl 5-bromopyridine-3-carboxylate | (Thiophen-2-yl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 12 | 75-85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Signaling Pathway and Experimental Workflow
The synthesized compounds are typically evaluated for their biological activity through a series of in vitro and in vivo assays. The following diagrams illustrate a relevant signaling pathway and a general workflow for kinase inhibitor discovery.
Caption: p38 MAP Kinase Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Discovery Workflow.
5-Bromopyridine-3-carboxylate esters are valuable and versatile scaffolds in medicinal chemistry. Their utility in the synthesis of kinase inhibitors, particularly through robust and efficient Suzuki-Miyaura cross-coupling reactions, highlights their importance in modern drug discovery. The ability to readily diversify the pyridine core allows for the fine-tuning of biological activity and drug-like properties, making these compounds essential tools for researchers and scientists in the development of novel therapeutics.
Crystallization Techniques for Indoloquinoline Tartrate Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of indoloquinoline tartrate salts. These techniques are critical for the purification, isolation, and preparation of stable crystalline forms of active pharmaceutical ingredients (APIs) for further development. The following sections outline common crystallization methods, including cooling crystallization, antisolvent crystallization, and vapor diffusion, with generalized protocols that can be adapted and optimized for specific indoloquinoline tartrate salts.
Introduction to Crystallization of Pharmaceutical Salts
Crystallization is a crucial step in the development of pharmaceutical salts. It allows for the purification of the desired compound from impurities and can lead to the formation of specific crystalline forms (polymorphs) with distinct physicochemical properties, such as solubility, stability, and bioavailability. The formation of a tartrate salt of an indoloquinoline core can enhance its aqueous solubility and improve its handling properties.
The choice of crystallization method and solvent system is critical and can significantly impact the crystal habit, size distribution, yield, and purity of the final product. The following protocols are based on established crystallization principles and can serve as a starting point for the development of a robust crystallization process for indoloquinoline tartrate salts.
General Experimental Workflow
The general workflow for the crystallization of indoloquinoline tartrate salts can be visualized as a series of sequential steps, from salt formation to crystal characterization.
Caption: General workflow for the crystallization of indoloquinoline tartrate salts.
Crystallization Protocols
The following are generalized protocols for three common crystallization techniques. It is essential to perform solubility studies of the specific indoloquinoline tartrate salt in various solvents to select an appropriate system for each method.
Cooling Crystallization
This technique relies on the principle that the solubility of most solids in a liquid decreases as the temperature of the solution is lowered.
Protocol:
-
Dissolution: Dissolve the indoloquinoline tartrate salt in a suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water) at an elevated temperature (e.g., 50-70 °C) to achieve a saturated or near-saturated solution.
-
Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration to remove insoluble impurities.
-
Cooling: Slowly cool the solution to induce crystallization. A controlled cooling rate is crucial for obtaining uniform crystals. The cooling profile can be linear or stepwise.
-
Maturation: Once crystallization begins, hold the suspension at a low temperature (e.g., 0-5 °C) for a period (e.g., 2-12 hours) to maximize the yield.
-
Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Table 1: Example Parameters for Cooling Crystallization
| Parameter | Value |
| Solvent | Methanol:Water (9:1 v/v) |
| Concentration | 50 mg/mL |
| Dissolution Temp. | 60 °C |
| Cooling Rate | 5 °C/hour |
| Final Temperature | 4 °C |
| Maturation Time | 4 hours |
| Expected Yield | 75-90% |
| Expected Purity | >99% |
Antisolvent Crystallization
This method involves the addition of a solvent in which the solute is poorly soluble (the antisolvent) to a solution of the solute in a good solvent. This reduces the solubility of the solute and induces crystallization.
Protocol:
-
Dissolution: Dissolve the indoloquinoline tartrate salt in a minimal amount of a good solvent (e.g., methanol, acetone).
-
Antisolvent Addition: Slowly add a pre-determined volume of an antisolvent (e.g., water, isopropanol, heptane) to the solution with stirring. The addition rate should be controlled to manage the level of supersaturation.
-
Maturation: Stir the resulting suspension at a constant temperature (e.g., room temperature) for a period (e.g., 1-4 hours) to allow for crystal growth and equilibration.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a mixture of the solvent and antisolvent.
-
Drying: Dry the crystals under vacuum.
Table 2: Example Parameters for Antisolvent Crystallization
| Parameter | Value |
| Solvent | Acetone |
| Antisolvent | Isopropanol |
| Concentration | 40 mg/mL (in Acetone) |
| Solvent:Antisolvent Ratio | 1:3 (v/v) |
| Addition Rate | 1 mL/minute |
| Maturation Time | 2 hours |
| Expected Yield | 80-95% |
| Expected Purity | >99.5% |
Vapor Diffusion
Vapor diffusion is a technique suitable for growing high-quality single crystals, often from small amounts of material. It involves the slow diffusion of an antisolvent vapor into a solution of the compound.
Protocol:
-
Preparation of the Drop: Place a small volume (e.g., 1-5 µL) of a concentrated solution of the indoloquinoline tartrate salt in a suitable solvent onto a crystallization plate or cover slip.
-
Reservoir Solution: In a larger reservoir within a sealed container, place a larger volume of a solution containing a higher concentration of a more volatile antisolvent.
-
Equilibration: Seal the container. The antisolvent from the reservoir will slowly diffuse in the vapor phase into the drop containing the compound, gradually reducing its solubility.
-
Crystal Growth: Over time (days to weeks), as the concentration of the antisolvent in the drop increases, the solution will become supersaturated, and crystals will form.
-
Harvesting: Carefully harvest the crystals once they have reached a suitable size.
Caption: Schematic of a vapor diffusion crystallization setup.
Table 3: Example Parameters for Vapor Diffusion
| Parameter | Value |
| Solvent in Drop | Dimethylformamide (DMF) |
| Antisolvent in Reservoir | Toluene |
| Concentration in Drop | 20-30 mg/mL |
| Temperature | Room Temperature (20-25 °C) |
| Incubation Time | 3-14 days |
| Expected Outcome | High-quality single crystals |
Physicochemical Characterization of Crystals
After crystallization, it is essential to characterize the resulting solid form to determine its properties.
Table 4: Common Characterization Techniques
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Crystalline form (polymorph), degree of crystallinity |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions |
| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvates/hydrates |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of salt formation, functional groups |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound |
| Microscopy (e.g., SEM, PLM) | Crystal morphology, size, and habit |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity |
| Solubility Studies | Aqueous and solvent solubility |
Troubleshooting and Optimization
-
No Crystals Form: The solution may be undersaturated. Try increasing the initial concentration, using a more effective antisolvent, or cooling to a lower temperature. Seeding with a small crystal can also initiate nucleation.
-
Oiling Out: The compound may be precipitating as an amorphous oil instead of a crystalline solid. This can occur if the level of supersaturation is too high. Try a slower cooling rate, slower addition of antisolvent, or a different solvent system.
-
Poor Crystal Quality: Small or needle-like crystals often result from rapid crystallization. Slower cooling or antisolvent addition rates, or using the vapor diffusion method, can promote the growth of larger, more well-defined crystals.
-
Low Yield: The solubility of the salt in the final mother liquor may be too high. Optimize the final temperature in cooling crystallization or the solvent/antisolvent ratio in antisolvent crystallization.
Disclaimer: The protocols and data presented are intended as a general guide. The optimal conditions for the crystallization of a specific indoloquinoline tartrate salt must be determined experimentally.
Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the affinity of novel compounds for key serotonergic receptor subtypes: 5-HT1A, 5-HT2A, and 5-HT7.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors.[1] Consequently, serotonergic receptors are prominent targets for therapeutic intervention in various disorders, including depression, anxiety, schizophrenia, and migraines. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor, making them an indispensable tool in drug discovery for determining the affinity (Ki), receptor density (Bmax), and dissociation constant (Kd) of novel compounds for their intended targets.[2][3]
This document outlines the principles of radioligand binding, provides detailed step-by-step protocols for assays targeting the 5-HT1A, 5-HT2A, and 5-HT7 receptors, and presents a framework for data analysis and interpretation.
Principles of Radioligand Binding Assays
Radioligand binding assays measure the specific binding of a radioactively labeled ligand to a receptor.[3] The fundamental types of assays include:
-
Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).
-
Competition (or Inhibition) Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[2]
-
Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand with its receptor, providing insights into the binding kinetics.
Serotonergic Receptor Signaling Pathways
Understanding the signaling pathways of the target receptors is crucial for interpreting the functional consequences of ligand binding.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a member of the Gi/o-coupled receptor family.[4] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, ultimately causing neuronal hyperpolarization and a reduction in neuronal firing.[6][7]
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with the compound [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate (hereinafter referred to as "the compound"). Given its complex, likely lipophilic structure, the compound is presumed to have low aqueous solubility, a common challenge for new chemical entities.[1][2]
Troubleshooting Guides
This section offers step-by-step guidance for resolving common experimental problems related to the compound's solubility.
Issue 1: The compound is precipitating out of aqueous buffer during my in vitro assay.
-
Initial Assessment:
-
Visual Inspection: Confirm the presence of a precipitate (cloudiness, visible particles).
-
Solvent Concentration: Verify the final concentration of any organic co-solvent (e.g., DMSO) in the aqueous buffer. High concentrations of the compound from a DMSO stock can lead to precipitation when diluted into an aqueous medium.[3]
-
-
Troubleshooting Steps:
-
pH Adjustment: The compound possesses multiple nitrogen atoms that may be protonated at different pH values. Systematically evaluate the compound's solubility across a range of pH values (e.g., 4.0 to 8.0) to identify a pH where it is more soluble.[4][5]
-
Co-solvent Screening: If pH adjustment is insufficient, screen a panel of water-miscible co-solvents. The selection of a co-solvent should be compatible with the experimental system.
-
Reduce Final Concentration: Determine the maximum soluble concentration in your assay buffer and adjust the experimental design accordingly.
-
Issue 2: Low and inconsistent bioavailability is observed in my in vivo pharmacokinetic studies.
-
Initial Assessment:
-
Formulation Review: Analyze the composition of the current formulation. Poor solubility in the gastrointestinal tract is a primary cause of low oral bioavailability for many compounds.[2][6]
-
Solid-State Characterization: If possible, analyze the solid form of the compound. Amorphous forms are generally more soluble than crystalline forms.[5]
-
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4][7] Consider micronization or creating a nanosuspension.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance absorption by promoting solubilization in the gastrointestinal tract.[2][4]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate.[1][5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected aqueous solubility of the compound?
-
A1: While specific data for this novel compound is not publicly available, its high molecular weight and complex, multi-ring structure suggest it is likely a poorly soluble compound, falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[6]
-
-
Q2: Which organic solvents are best for creating a stock solution?
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A2: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are common choices for creating high-concentration stock solutions of poorly soluble compounds. However, the final concentration of these solvents in your experiment must be low enough to avoid toxicity or off-target effects.
-
-
Q3: How can I improve the solubility without using organic co-solvents?
-
A3: Several strategies can be employed:
-
pH Modification: Adjusting the pH of the aqueous medium can ionize the molecule, increasing its solubility.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1][2]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its solubility in aqueous solutions.[4]
-
-
-
Q4: What are the key considerations when developing a formulation for in vivo studies?
-
A4: The primary goal is to enhance the in vivo dissolution rate. Key considerations include:
-
Route of Administration: The choice of formulation strategy will depend on whether the administration is oral, intravenous, etc.
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Toxicity of Excipients: All formulation components must be safe and well-tolerated in the animal model.
-
Stability: The compound must be stable in the chosen formulation.
-
-
Data Presentation
The following tables present hypothetical data to illustrate the effects of different solubilization strategies on the compound.
Table 1: Solubility of the Compound in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water (pH 7.4) | < 0.1 |
| DMSO | > 10,000 |
| Ethanol | 500 |
| PEG 400 | 2,500 |
Table 2: Effect of pH on Aqueous Solubility
| pH | Solubility (µg/mL) |
| 4.0 | 5.2 |
| 5.0 | 2.1 |
| 6.0 | 0.5 |
| 7.0 | < 0.1 |
| 8.0 | < 0.1 |
Table 3: Impact of Solubilization Techniques on Apparent Solubility (in PBS, pH 7.4)
| Formulation | Apparent Solubility (µg/mL) |
| Unformulated Compound | < 0.1 |
| 10% DMSO (v/v) | 15.0 |
| 20% PEG 400 (v/v) | 25.0 |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin | 45.0 |
| Nanosuspension (mean particle size 200 nm) | 75.0 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).
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Add an excess amount of the compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
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Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[8]
Protocol 2: Preparation of a Nanosuspension by Solvent Evaporation
-
Dissolve the compound in a suitable water-miscible organic solvent (e.g., acetone or methanol).
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Inject the organic solution of the compound into the aqueous stabilizer solution under high-speed homogenization.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.[7]
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Improving the yield of indolo[4,3-fg]quinoline synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the indolo[4,3-fg]quinoline core structure, a key component of various bioactive compounds, including lysergic acid and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of indolo[4,3-fg]quinolines, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my intramolecular Heck reaction for the formation of the tetracyclic ergoline structure low?
Answer:
Low yields in the intramolecular Heck reaction for constructing the indolo[4,3-fg]quinoline system are a common challenge. Several factors can contribute to this issue, including catalyst deactivation, suboptimal ligand choice, and incorrect reaction conditions.
Potential Causes and Solutions:
-
Palladium Catalyst Issues: The choice and handling of the palladium catalyst are critical.
-
Catalyst Pre-activation: Pd(II) precursors like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle. Inefficient pre-activation can lead to lower yields compared to using a direct Pd(0) source like Pd(PPh₃)₄.
-
Catalyst Loading: Insufficient catalyst loading can result in incomplete conversion. While higher loading can improve yields, it also increases costs and the potential for side reactions. Optimization is key.
-
-
Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a common ligand. However, electron-rich or bulky phosphines can sometimes improve yields by promoting oxidative addition and preventing catalyst decomposition. The use of P(OPh)₃ has been shown to provide almost quantitative yields in some intramolecular Heck reactions for indole synthesis.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can offer greater stability to the palladium catalyst, especially at higher temperatures, potentially leading to improved yields.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, MeCN, and THF are commonly used. Toluene has also been shown to be effective. The choice of solvent can influence catalyst solubility and reactivity.
-
Base: An appropriate base is required to neutralize the HX generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The strength and solubility of the base can impact the reaction rate and yield.
-
Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products.
-
Troubleshooting Workflow for Low Heck Reaction Yield
Caption: Troubleshooting workflow for low yield in the intramolecular Heck reaction.
Question 2: I am observing the formation of unexpected side products during the Bischler-Napieralski reaction for the synthesis of a dihydro-β-carboline intermediate. How can I minimize these?
Answer:
The Bischler-Napieralski reaction is a powerful tool for constructing the dihydroisoquinoline or dihydro-β-carboline core of indolo[4,3-fg]quinolines. However, the strongly acidic and high-temperature conditions can lead to side reactions.
Common Side Products and Mitigation Strategies:
-
Styrene Derivatives: Formation of styrenes can occur through elimination from the nitrilium ion intermediate.
-
Milder Conditions: Using milder dehydrating agents and lower reaction temperatures can suppress this side reaction.
-
-
Rearranged Products: In substrates with electron-donating groups on the aromatic ring, cyclization can occur at an unexpected position, leading to isomeric products.
-
Choice of Reagent: The choice of dehydrating agent can influence the regioselectivity. For example, P₂O₅ can sometimes lead to different cyclization products compared to POCl₃.[2]
-
-
Polymerization: The reactive intermediates can sometimes lead to polymerization, especially at high concentrations and temperatures.
-
Gradual Addition: Adding the dehydrating agent slowly and maintaining a lower reaction temperature can help to control the reaction and minimize polymerization.
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| Dehydrating Agent | Typical Conditions | Notes |
| POCl₃ | Refluxing in an inert solvent (e.g., toluene) | Widely used, but can be harsh. |
| P₂O₅ in refluxing POCl₃ | High temperature | More effective for less reactive substrates, but can lead to more side products. |
| Tf₂O | Milder conditions, often with an amine base | Can provide higher yields and fewer side products for sensitive substrates. |
| Polyphosphoric Acid (PPA) | High temperature | Effective for some substrates, but can be difficult to work with due to its high viscosity. |
Question 3: My dearomatization of the pyridine ring is resulting in a mixture of regioisomers and low diastereoselectivity. What can I do to improve this?
Answer:
The dearomatization of a pyridine ring is a key step in several synthetic routes to the indolo[4,3-fg]quinoline skeleton. Controlling the regioselectivity and diastereoselectivity of this transformation is crucial for the overall success of the synthesis.
Strategies for Improving Selectivity:
-
Activating Groups: The pyridine ring is often activated towards nucleophilic attack by N-acylation or N-alkylation. The choice of the activating group can influence the regioselectivity of the subsequent reduction or nucleophilic addition.
-
Reducing Agents: The choice of reducing agent for the dearomatization is critical.
-
Sodium Borohydride (NaBH₄): A common and mild reducing agent. The regioselectivity can sometimes be influenced by the solvent and temperature.
-
L-Selectride: A bulkier reducing agent that can offer higher diastereoselectivity in some cases.
-
-
Catalytic Asymmetric Dearomatization: Recent advances have led to the development of catalytic asymmetric methods for the dearomatization of pyridines, which can provide high enantioselectivity.[3] These methods often employ chiral catalysts based on copper, ruthenium, or other transition metals.[4]
-
Directed Reductions: The presence of directing groups on the pyridine ring or the tethered indole moiety can influence the stereochemical outcome of the reduction.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the indolo[4,3-fg]quinoline ring system?
A1: The primary strategies for synthesizing the indolo[4,3-fg]quinoline core, often within the context of lysergic acid and its analogs, include:
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Intramolecular Heck Reaction: This powerful palladium-catalyzed reaction forms a key C-C bond to close one of the rings of the tetracyclic system.
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Bischler-Napieralski or Pictet-Spengler Type Cyclizations: These reactions are used to form the dihydro-β-carboline portion of the molecule through intramolecular electrophilic aromatic substitution.
-
Dearomatization of a Pyridine Precursor: This approach involves the reduction of a substituted pyridine ring that is already attached to the indole core.
-
Woodward's Synthesis: A classic total synthesis that involves the construction of the rings in a stepwise manner, featuring an intramolecular aldol condensation as a key step.
-
Oppolzer's Synthesis: This route utilizes an intramolecular Diels-Alder reaction to construct the tetracyclic framework.
Synthetic Strategies Overview
Caption: Key synthetic strategies for the indolo[4,3-fg]quinoline core.
Q2: How can I purify the intermediates and the final indolo[4,3-fg]quinoline product effectively?
A2: Purification of the often complex and polar intermediates in indolo[4,3-fg]quinoline synthesis requires careful consideration of the compound's properties.
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Column Chromatography: Silica gel column chromatography is the most common purification technique. A careful selection of the eluent system is necessary to achieve good separation. Gradient elution is often required.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification. It is particularly useful for separating diastereomers. For instance, lysergic acid can be purified by crystallization from water after acidification.
-
Acid-Base Extraction: The basic nitrogen atoms in the indolo[4,3-fg]quinoline skeleton allow for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.
Q3: Are there any specific safety precautions I should take when working with the reagents for indolo[4,3-fg]quinoline synthesis?
A3: Yes, several reagents used in these syntheses are hazardous and require careful handling.
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled in a fume hood, and skin contact should be avoided.
-
Phosphine Ligands: Many phosphine ligands are toxic and air-sensitive. They should be handled under an inert atmosphere (e.g., argon or nitrogen).
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Dehydrating Agents (POCl₃, P₂O₅, Tf₂O): These reagents are corrosive and react violently with water. They must be handled in a dry fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
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Organometallic Reagents (e.g., Grignard reagents, organolithiums): These are highly reactive and often pyrophoric. They must be handled under a strict inert atmosphere.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Always work in a well-ventilated area, preferably a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide precursor (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and the ligand (e.g., PPh₃, 4-20 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 0.1 M concentration) and the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Bischler-Napieralski Reaction
This protocol is a general guideline and should be performed with caution due to the hazardous nature of the reagents.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve the β-arylethylamide precursor (1.0 eq) in an anhydrous solvent (e.g., toluene or acetonitrile).
-
Reagent Addition: Carefully add the dehydrating agent (e.g., POCl₃, 1.1-2.0 eq) dropwise at 0 °C.
-
Reaction Execution: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated ammonia or NaOH solution) until pH > 10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
References
Navigating the Labyrinth of Indoloquinoline Fragmentation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for mass spectrometry analysis of complex indoloquinoline alkaloids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in navigating the intricate fragmentation patterns of these structurally diverse molecules. Complex indoloquinolines, such as cryptolepine and its isomers, present unique challenges in mass spectrometric analysis due to their polycyclic nature and the presence of multiple nitrogen atoms. This resource is designed to help you overcome these challenges and obtain high-quality, interpretable data.
Troubleshooting Common Fragmentation Issues
This section addresses specific problems you may encounter during the mass spectrometry of complex indoloquinolines.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Molecular Ion ([M+H]⁺) Signal | In-source fragmentation due to high source temperature or cone voltage. Ion suppression from matrix components. | Optimize source parameters: start with a lower source temperature (e.g., 100-120°C) and cone voltage (e.g., 20-30 V) and gradually increase. Improve sample cleanup to remove interfering matrix components. Consider using a different ionization technique like APCI if ESI is problematic. |
| Unexpectedly High Abundance of [M-1]⁺ or [M-CH₃]⁺ Fragments | In-source fragmentation or collision-induced dissociation (CID) of a labile methyl group, common in certain indoloquinoline structures. | Reduce collision energy in MS/MS experiments. Analyze the "in-source CID" spectrum by acquiring data with and without applying collision energy in the MS/MS cell to differentiate between source and CID fragments. |
| Ambiguous Fragmentation Patterns for Isomers (e.g., cryptolepine, neocryptolepine) | Isomers may produce similar fragment ions, making differentiation difficult. | Carefully compare the relative intensities of the fragment ions. Even minor differences can be diagnostic. Employ higher-energy collision dissociation (HCD) if available, as it may produce unique fragments. If possible, obtain reference standards for each isomer to establish their characteristic fragmentation patterns. |
| Prominent [M+Na]⁺ or [M+K]⁺ Adducts | Contamination from glassware, solvents, or mobile phase additives. | Use high-purity solvents and additives. Leach new glassware with a dilute acid solution. If adducts persist, consider using plastic vials and containers. The use of ammonium acetate or formate in the mobile phase can sometimes suppress sodium and potassium adduct formation. |
| Loss of Oxygen from N-oxide Containing Analytes | Thermal degradation in the ion source can lead to a significant [M+H-16]⁺ ion, which can be mistaken for a metabolite or impurity.[1] | Lower the ion source and desolvation temperatures. This deoxygenation is often temperature-dependent.[1] Use this characteristic loss to your advantage to confirm the presence of an N-oxide moiety.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns of indolo[3,2-b]quinoline alkaloids like cryptolepine?
A1: The fragmentation of cryptolepine and related indolo[3,2-b]quinolines is characterized by the stability of the pentacyclic ring system. The protonated molecule ([M+H]⁺) is typically the base peak. Upon collision-induced dissociation (CID), the fragmentation is often limited and requires relatively high collision energy. Common neutral losses are small and include the loss of a methyl radical (•CH₃) from the quinoline ring, if present, and subsequent loss of HCN from the indole portion. The indoloquinoline core itself is quite resistant to fragmentation.
Q2: How can I differentiate between the isomers cryptolepine (indolo[3,2-b]quinoline), isocryptolepine (indolo[3,2-c]quinoline), and neocryptolepine (indolo[2,3-b]quinoline) using mass spectrometry?
A2: While all three isomers have the same molecular weight and can produce some common fragments, their fragmentation patterns under CID can show subtle but significant differences in the relative abundances of fragment ions. The stability of the protonated molecule and the energy required to induce fragmentation can also vary. To confidently distinguish them, it is highly recommended to analyze authentic standards of each isomer under identical LC-MS/MS conditions to create a library of their characteristic fragmentation patterns. Without standards, tentative identification can be made by carefully analyzing the fragmentation pathways and comparing them to any available literature data.
Q3: My indoloquinoline compound contains an N-oxide. What should I look out for in the mass spectrum?
A3: The presence of an N-oxide functionality introduces a characteristic fragmentation pathway: the loss of an oxygen atom.[1] This results in a prominent fragment ion at [M+H-16]⁺.[1] This "deoxygenation" can occur both in the ion source (as a thermal process) and in the collision cell.[1] By varying the source temperature, you can often modulate the extent of this in-source fragmentation.[1] This behavior can be a useful diagnostic tool to confirm the presence of an N-oxide group and to distinguish it from a hydroxylated metabolite.[1]
Q4: What are the most common adducts I can expect to see with indoloquinoline alkaloids in ESI-MS?
A4: In positive ion mode ESI, besides the protonated molecule ([M+H]⁺), you are most likely to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). These adducts arise from trace amounts of these salts in the sample, solvents, or from the glassware. In some cases, solvent adducts such as with acetonitrile ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺) can also be observed, particularly at high concentrations of the organic solvent in the mobile phase.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for the Analysis of Complex Indoloquinolines
This protocol provides a starting point for developing a robust LC-MS/MS method for the separation and detection of complex indoloquinoline alkaloids.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm is a good starting point (e.g., 2.1 mm i.d. x 100 mm length).
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate. The gradient should be optimized based on the specific analytes.
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm i.d. column.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters (Positive Ion ESI):
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
Collision Energy: This needs to be optimized for each compound. Start with a range of 10-50 eV to determine the optimal energy for generating informative fragment ions.
Protocol 2: Troubleshooting Ion Suppression
Ion suppression is a common issue that can significantly impact the sensitivity and reproducibility of your analysis.
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Assess Ion Suppression: Infuse a standard solution of your indoloquinoline analyte post-column while injecting a blank matrix sample (e.g., plasma extract). A dip in the analyte's signal at the retention time of co-eluting matrix components indicates ion suppression.
-
Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the suppressing matrix components. A shallower gradient or a different stationary phase might be necessary.
-
Enhance Sample Preparation: Implement a more rigorous sample preparation method to remove interfering compounds. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.
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Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.
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Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.
Visualizing Fragmentation and Workflows
To aid in understanding the complex processes involved in mass spectrometry, the following diagrams illustrate key concepts.
References
Technical Support Center: Optimization of HPLC Separation for Indoloquinoline Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of indoloquinoline analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of indoloquinoline analogs in a question-and-answer format.
| Issue | Question | Possible Causes | Solutions |
| Peak Shape | Why are my peaks tailing? | - Secondary Interactions: Strong interactions between the basic indoloquinoline analytes and acidic silanol groups on the silica-based column packing material can cause peak tailing. - Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shapes for ionizable compounds like indoloquinolines. - Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. - Contamination: A contaminated guard or analytical column can result in distorted peaks. | - Use a high-purity, end-capped column to minimize silanol interactions. - Adjust the mobile phase pH to be 2-3 units below the pKa of the indoloquinoline analog to ensure it is in a single ionic form. A pH of ≤2.5 is often a good starting point for basic compounds. - Add a mobile phase modifier, such as triethylamine (TEA) or use a buffered mobile phase (e.g., ammonium acetate or ammonium formate), to mask residual silanol groups and improve peak shape. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent or replace the guard column. |
| Why are my peaks fronting? | - Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting. - Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column. | - Dilute the sample and reinject. A 1-to-10 dilution can often resolve the issue. - Dissolve the sample in the mobile phase whenever possible. | |
| Why are my peaks broad? | - Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. - Low Flow Rate: A flow rate that is too low may lead to increased diffusion and broader peaks. - Column Degradation: An old or poorly packed column will lose efficiency, resulting in broader peaks. | - Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum. - Optimize the flow rate. - Replace the analytical column. | |
| Retention Time | Why are my retention times shifting? | - Mobile Phase Composition: Inconsistent mobile phase preparation or degradation over time can lead to shifts in retention. - Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause retention time drift, especially at the beginning of a run sequence. - Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate. | - Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase to prevent bubble formation. - Use a column thermostat to maintain a constant temperature. - Ensure the column is fully equilibrated before starting injections. This may require flushing with 10-20 column volumes of the mobile phase. - Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Resolution | Why is the resolution between my peaks poor? | - Inappropriate Mobile Phase: The organic solvent, pH, or additives in the mobile phase may not be optimal for separating the specific indoloquinoline analogs. - Wrong Stationary Phase: The column chemistry may not be suitable for the analytes. - Gradient Elution Not Optimized: The gradient slope may be too steep, or the initial and final conditions may be inappropriate. | - Systematically optimize the mobile phase composition. This includes trying different organic modifiers (e.g., acetonitrile vs. methanol), adjusting the pH, and adding modifiers like TEA or buffers. - Screen different column stationary phases. While C18 is a good starting point, other phases like phenyl-hexyl or embedded polar group (EPG) columns might provide better selectivity for aromatic, heterocyclic compounds. - Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for indoloquinoline analogs?
A good starting point for developing a separation method for indoloquinoline analogs is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing an acidic modifier. For example, a gradient elution with 0.1% formic acid or 0.1% trifluoroacetic acid in both water and acetonitrile can be a robust starting point.
Q2: How do I choose the right column for my indoloquinoline analogs?
A standard C18 column is often the first choice for the separation of moderately polar to nonpolar compounds like indoloquinoline analogs. For potentially basic analytes, it is crucial to select a high-purity, end-capped C18 column to minimize peak tailing due to silanol interactions. If you are working with isomers or closely related analogs, a phenyl-hexyl or a column with a different selectivity might provide better resolution.
Q3: What is the role of the acidic modifier in the mobile phase?
The acidic modifier, such as formic acid or trifluoroacetic acid, serves two primary purposes. First, it controls the pH of the mobile phase to ensure that the basic indoloquinoline analogs are consistently protonated, which leads to better peak shapes and reproducible retention times. Second, it can suppress the ionization of residual silanol groups on the silica-based stationary phase, further reducing peak tailing.
Q4: When should I use a buffered mobile phase?
A buffered mobile phase, such as ammonium acetate or ammonium formate, is recommended when you need to maintain a precise and stable pH throughout the analysis. This is particularly important for achieving reproducible separations, especially when dealing with pH-sensitive compounds or when transferring methods between different HPLC systems.
Q5: How can I improve the separation of isomeric indoloquinoline analogs?
Separating isomers can be challenging. Here are a few strategies:
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Optimize the mobile phase: Small changes in the organic modifier, pH, or the type and concentration of additives can significantly impact selectivity.
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Try a different stationary phase: A phenyl-hexyl column can offer different selectivity for aromatic compounds due to π-π interactions.
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Lower the temperature: Running the separation at a lower temperature can sometimes enhance the resolution between isomers.
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Reduce the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the optimization of HPLC separation for indoloquinoline analogs.
Protocol 1: General Screening Method for Indoloquinoline Analogs
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Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Protocol 2: Method for Improved Peak Shape of Basic Indoloquinoline Analogs
-
Column: High-purity, end-capped C18, 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 80% B over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95:5 Mobile Phase A:Mobile Phase B).
Quantitative Data Summary
The following tables provide representative data for HPLC parameters that can be varied during method optimization. The values are based on typical starting conditions for the analysis of heterocyclic compounds similar to indoloquinolines.
Table 1: Mobile Phase Composition and its Effect on Retention and Peak Shape
| Organic Modifier | Additive (Aqueous Phase) | Analyte Retention Time (min) | Peak Tailing Factor |
| Acetonitrile | 0.1% Formic Acid | 8.5 | 1.8 |
| Acetonitrile | 0.1% Trifluoroacetic Acid | 9.2 | 1.4 |
| Methanol | 0.1% Formic Acid | 10.1 | 1.9 |
| Acetonitrile | 10 mM Ammonium Acetate, pH 4.5 | 8.8 | 1.2 |
Table 2: Column Stationary Phase and its Effect on Selectivity
| Stationary Phase | Dimensions | Particle Size (µm) | Resolution (α) between critical pair |
| C18 | 4.6 x 150 mm | 5 | 1.3 |
| C18 (end-capped) | 4.6 x 150 mm | 5 | 1.4 |
| Phenyl-Hexyl | 4.6 x 150 mm | 5 | 1.7 |
| Embedded Polar Group C18 | 4.6 x 150 mm | 5 | 1.5 |
Visualizations
The following diagrams illustrate common workflows and logical relationships in HPLC method development and troubleshooting.
Caption: A typical workflow for HPLC method development.
Caption: A decision tree for troubleshooting peak tailing.
Addressing off-target effects in pharmacological studies of novel alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects in pharmacological studies of novel alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for novel alkaloids?
A1: Off-target effects occur when a drug or compound, in this case, a novel alkaloid, interacts with unintended biological molecules, such as receptors or enzymes, in addition to its intended therapeutic target.[1] Alkaloids, a diverse group of naturally occurring compounds, are known for a wide range of pharmacological activities, but their structural complexity can lead to interactions with multiple cellular components, potentially causing unforeseen side effects and complicating the interpretation of experimental results.[2][3][4] Understanding and mitigating these effects is crucial for developing safe and effective therapeutics.
Q2: How can I preemptively identify potential off-target effects of my novel alkaloid?
A2: Early identification of potential off-target interactions is key. A combination of computational and experimental approaches is recommended:
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Computational Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions by screening the alkaloid's structure against databases of known protein targets.[4][5][6][7] These computational tools can help prioritize experimental validation.
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Broad-Spectrum Screening: High-throughput screening (HTS) against a panel of common off-target candidates (e.g., kinases, GPCRs, ion channels) can provide an initial profile of the alkaloid's selectivity.[1]
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Literature Review: Thoroughly researching alkaloids with similar chemical scaffolds can provide insights into likely off-target families.
Q3: What are the essential control experiments to include in my study to account for off-target effects?
A3: Robust experimental design is critical. Key controls include:
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Cell-Type Controls: Use cell lines that do not express the intended target to identify target-independent effects.
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Inactive Analogs: If available, use a structurally similar but biologically inactive analog of your alkaloid to distinguish specific from non-specific effects.
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Target Knockdown/Knockout Models: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the alkaloid's effect persists in these models, it suggests off-target activity.
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Rescue Experiments: In target knockdown/knockout models, reintroducing the target should rescue the phenotype if the effect is on-target.
Q4: My novel alkaloid shows cytotoxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?
A4: Differentiating on-target from off-target cytotoxicity requires a systematic approach:
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Dose-Response Analysis: Characterize the concentration at which cytotoxicity occurs and compare it to the concentration required for the desired on-target effect (therapeutic window).
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Target Engagement Assays: Confirm that the alkaloid binds to its intended target at concentrations that are not cytotoxic.
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Target-Dependence Studies: Utilize target knockdown/knockout cell lines. If the cytotoxicity is on-target, cells lacking the target should be resistant to the alkaloid's toxic effects.
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Mechanism of Action Studies: Investigate the cellular pathways leading to cell death (e.g., apoptosis, necrosis). This can provide clues about the involved targets.
Troubleshooting Guides
Guide 1: Inconsistent Results in Receptor Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand concentration is too high. | Decrease the radioligand concentration to at or below the Kd. |
| Insufficient blocking of non-specific sites. | Optimize the concentration of the blocking agent (e.g., BSA, unlabeled ligand). | |
| Issues with the membrane preparation. | Ensure proper homogenization and centrifugation steps to obtain a clean membrane fraction. | |
| Low specific binding | Receptor concentration is too low. | Increase the amount of membrane protein per well. |
| Radioligand has degraded. | Use a fresh batch of radioligand and store it properly. | |
| Incubation time is too short. | Determine the optimal incubation time to reach equilibrium. | |
| High variability between replicates | Inaccurate pipetting. | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components before and during incubation. | |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay. |
Guide 2: High Background in Cytotoxicity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence/luminescence | Autofluorescence/luminescence of the alkaloid. | Run a control plate with the alkaloid in cell-free media to measure its intrinsic signal and subtract it from the experimental values. |
| Contamination of cell culture. | Regularly check for and treat any microbial contamination. | |
| Assay reagent instability. | Prepare fresh reagents and protect them from light and temperature fluctuations. | |
| High signal in negative control wells | Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize cell seeding density. |
| Cytotoxicity of the vehicle (e.g., DMSO). | Determine the maximum non-toxic concentration of the vehicle and use it consistently across all experiments. | |
| "Edge effects" in multi-well plates | Evaporation from outer wells. | Use a humidified incubator, fill the outer wells with sterile water or PBS, and avoid using the outermost wells for experimental samples. |
Data Presentation: On-Target vs. Off-Target Activity of Select Alkaloids
The following table summarizes the inhibitory concentrations (IC50) or binding affinities (Ki) of representative alkaloids against their intended targets and known off-targets. This data highlights the importance of assessing selectivity.
| Alkaloid | Intended Target | On-Target IC50/Ki | Off-Target | Off-Target IC50/Ki | Selectivity (Off-Target/On-Target) |
| Berberine | AMP-activated protein kinase (AMPK) | ~5 µM | Cytochrome P450 2D6 (CYP2D6) | ~20 µM | 4-fold |
| Staurosporine | Protein Kinase C (PKC) | ~3 nM | Multiple Kinases (e.g., PKA, Src) | ~7-20 nM | Low (~2-7-fold) |
| Quinine | Plasmodium falciparum heme detoxification | ~200 nM | Human ether-a-go-go-related gene (hERG) channel | ~1 µM | 5-fold |
Note: The values presented are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling Assay (Radiometric)
This protocol outlines a standard method for assessing the selectivity of a novel alkaloid against a panel of protein kinases.
-
Reagent Preparation:
-
Prepare a stock solution of the novel alkaloid in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
Prepare a solution of the peptide substrate for each kinase.
-
Prepare a solution of [γ-33P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add the novel alkaloid at various concentrations (serially diluted).
-
Add the specific kinase to each well.
-
Initiate the reaction by adding the peptide substrate and [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Transfer a portion of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat multiple times with 75 mM phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the alkaloid.
-
Plot the percentage inhibition against the logarithm of the alkaloid concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to assess the cytotoxic effects of a novel alkaloid on a cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel alkaloid in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the alkaloid at different concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C.
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During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the alkaloid relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the alkaloid concentration.
-
Determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: A streamlined workflow for identifying off-target effects of novel alkaloids.
Caption: On-target vs. off-target signaling pathways of a novel alkaloid.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Computational drug discovery of phytochemical alkaloids targeting the NACHT/PYD domain in the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Indoloquinoline Compounds for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and long-term storage of indoloquinoline compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of these compounds throughout your experiments.
Troubleshooting Guides
Issue: Unexpected degradation of solid indoloquinoline compound.
| Potential Cause | Troubleshooting Steps |
| Exposure to Light | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Minimize exposure to ambient light during weighing and preparation of solutions. |
| Hygroscopicity (Moisture Absorption) | Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel). Ensure the container is tightly sealed. If clumping is observed, the compound may have absorbed moisture. |
| Oxidation | For highly sensitive compounds, consider storing under an inert atmosphere (e.g., nitrogen or argon). Purge the storage vial with the inert gas before sealing. Avoid storing near oxidizing agents. |
| Inappropriate Temperature | Store at the recommended temperature, typically -20°C or -80°C for long-term storage. Avoid frequent freeze-thaw cycles. For short-term storage, 2-8°C may be acceptable, but consult the manufacturer's data sheet. |
| Contamination | Use clean spatulas and weighing boats. Avoid returning unused compound to the stock container. |
Issue: Instability of indoloquinoline compound in solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | Use high-purity, anhydrous solvents. Some indoloquinolines may be unstable in protic solvents. Consider aprotic solvents like DMSO or DMF for stock solutions. |
| pH of the Solution | Indoloquinoline compounds are generally more stable in neutral to acidic conditions and less stable in basic (alkaline) environments.[1] Buffer the solution if necessary and measure the pH. |
| Oxidation in Solution | Use freshly prepared solutions. For extended experiments, consider de-gassing the solvent to remove dissolved oxygen. The addition of antioxidants may be explored, but their compatibility must be verified. Indoloquinolines are known to be highly susceptible to oxidation.[1] |
| Photodegradation | Prepare and handle solutions in a dark room or under amber light. Use amber-colored vials or wrap containers in aluminum foil. |
| Microbial Contamination | For aqueous solutions used over several days, consider sterile filtration (0.22 µm filter). |
| Concentration Effects | Highly concentrated solutions may be more prone to precipitation or degradation. Check the solubility limits of the specific compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid indoloquinoline compounds?
A1: For long-term stability, solid indoloquinoline compounds should be stored at low temperatures, protected from light and moisture. The recommended conditions are:
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Temperature: -20°C or -80°C.
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Light: Stored in amber vials or light-blocking containers.
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Atmosphere: For particularly sensitive analogs, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.
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Container: Tightly sealed vials to prevent moisture ingress.
Q2: How do pH and solvent choice affect the stability of indoloquinoline solutions?
A2: Indoloquinoline compounds exhibit pH-dependent stability. They are generally more stable in neutral and acidic solutions and are susceptible to degradation in alkaline (basic) conditions.[1] Therefore, it is crucial to control the pH of your experimental solutions. For solvents, high-purity, anhydrous solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare stock solutions. The stability in aqueous solutions can be limited, and freshly prepared solutions are always recommended.
Q3: What are the primary degradation pathways for indoloquinoline compounds?
A3: The main degradation pathways for indoloquinoline compounds are:
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Oxidation: The heterocyclic nitrogen atoms can be susceptible to oxidation, which is a significant degradation pathway.[1]
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Hydrolysis: The quinoline ring system can undergo hydrolysis, particularly under basic conditions.
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Photodegradation: Although some studies suggest relative stability to light, prolonged exposure can lead to degradation. Therefore, protection from light is a standard precautionary measure.
Q4: How can I assess the stability of my indoloquinoline compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to assess the stability of indoloquinoline compounds. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Forced degradation studies are performed to generate these degradation products and validate the method's specificity.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines the steps to intentionally degrade an indoloquinoline compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of the indoloquinoline compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
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Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
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Keep the mixture at room temperature and protected from light for a defined period.
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At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation (Solid State):
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Place a known amount of the solid compound in an oven at a high temperature (e.g., 60°C or 80°C) for a defined period.
-
At each time point, dissolve a portion of the solid in a suitable solvent to the target concentration for analysis.
-
-
Photodegradation:
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Expose a solution of the compound (in a transparent vial) and the solid compound to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
At specific time points, sample both the exposed and control solutions/solids and prepare for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This protocol provides a general framework for developing an HPLC method to separate an indoloquinoline compound from its degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
A typical starting gradient could be 10-90% acetonitrile over 30 minutes.
-
Analyze the stressed samples from the forced degradation study.
-
-
Method Optimization:
-
If co-elution of the parent peak and degradation products occurs, optimize the mobile phase composition, gradient slope, flow rate, and column temperature.
-
Consider using a different organic modifier (e.g., methanol) or a different stationary phase if separation is not achieved.
-
-
Detection: Use a UV detector set at the maximum absorbance wavelength (λmax) of the indoloquinoline compound. A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a common signaling pathway affected by indoloquinoline compounds and a typical experimental workflow for their stability assessment.
Caption: Indoloquinoline-mediated inhibition of Topoisomerase II.
Caption: Workflow for storing and assessing indoloquinoline stability.
References
Technical Support Center: Dosing Regimen Refinement for In Vivo Studies of Indolo[4,3-fg]quinoline Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining in vivo dosing regimens for novel indolo[4,3-fg]quinoline derivatives. Due to the limited availability of specific in vivo data for this particular chemical scaffold in a therapeutic context, this guide extrapolates best practices and common challenges from studies on related quinoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the in vivo dose for a new indolo[4,3-fg]quinoline derivative?
A1: The process should begin with a thorough in vitro characterization. Key steps include:
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In Vitro Cytotoxicity: Determine the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) against a panel of relevant cancer cell lines. This provides an initial estimate of the compound's potency.[1]
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Solubility and Stability: Assess the compound's solubility in various pharmaceutically acceptable vehicles. Poor solubility is a common hurdle for in vivo studies. Also, evaluate its stability in the chosen formulation over the expected duration of the experiment.
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In Silico Prediction: Utilize computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This can offer early warnings for potential liabilities like poor oral bioavailability or cardiotoxicity (hERG inhibition).[2]
Q2: How do I select an appropriate vehicle for my in vivo studies?
A2: Vehicle selection is critical for ensuring drug exposure and minimizing non-specific toxicity. A tiered approach is recommended:
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Aqueous Vehicles: Start with the simplest options, such as saline or phosphate-buffered saline (PBS), if the compound has sufficient aqueous solubility.
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Co-solvents and Surfactants: For poorly soluble compounds, common vehicles include:
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A mixture of DMSO, Cremophor EL, or Tween 80 in saline.
-
Polyethylene glycol (PEG) 300 or 400.
-
Carboxymethylcellulose (CMC) for oral suspensions.
-
-
Toxicity Check: Always administer the final vehicle formulation to a control group of animals to ensure it does not cause adverse effects on its own.
Q3: What is a typical starting dose for a first-in-animal study?
A3: A common starting point is to use a fraction of the in vitro IC50 value, but this is a very rough estimate. A more systematic approach is to conduct a dose range-finding (DRF) or maximum tolerated dose (MTD) study. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals until signs of toxicity are observed. The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable efficacy in vivo despite potent in vitro activity. | 1. Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared, resulting in insufficient exposure at the target site. 2. Poor Bioavailability: The compound may not be well-absorbed after oral administration. 3. Formulation Issues: The compound may be precipitating out of the vehicle after administration. | 1. Conduct a PK study: Measure plasma and/or tumor concentrations of the compound over time after a single dose. 2. Consider alternative routes of administration: If oral bioavailability is low, try intraperitoneal (IP) or intravenous (IV) injection. 3. Re-evaluate the formulation: Assess the stability of the formulation post-dilution and consider alternative vehicles or solubility enhancers. |
| High variability in animal response within the same dose group. | 1. Inconsistent Dosing: Inaccurate dose volume administration or non-homogenous suspension. 2. Biological Variability: Inherent differences in animal metabolism or tumor growth. 3. Gavage Errors: For oral studies, improper gavage technique can lead to administration into the lungs. | 1. Ensure proper training on animal handling and dosing techniques. Use calibrated equipment. For suspensions, ensure they are well-mixed before each administration. 2. Increase the number of animals per group (n-size) to improve statistical power. 3. Confirm proper gavage technique and observe animals for any signs of respiratory distress post-dosing. |
| Unexpected toxicity at low doses. | 1. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 2. Off-target Effects: The compound may have unintended biological targets. 3. Metabolite Toxicity: A metabolite of the parent compound could be more toxic. | 1. Run a vehicle-only control group. 2. Conduct a preliminary toxicology screen: This can include histopathology of major organs (liver, kidney, spleen) and clinical chemistry. 3. Perform metabolite identification studies to understand the biotransformation of the compound in vivo. |
Quantitative Data from Related Compounds
Disclaimer: The following data is for indolo[2,3-b]quinoline derivatives, which are structural isomers of the indolo[4,3-fg]quinoline scaffold. These values should be used as a general reference for potential potency and not as a direct substitute for experimental determination.
Table 1: In Vitro Cytotoxicity of Indolo[2,3-b]quinoline Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a) | HL-60 (Leukemia) | 0.11 | [1] |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a) | K-562 (Leukemia) | 0.42 | [1] |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a) | MOLT-4 (Leukemia) | 0.09 | [1] |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a) | RPMI-8226 (Leukemia) | 0.14 | [1] |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a) | SR (Leukemia) | 0.19 | [1] |
| Neocryptolepine Analogs | Ehrlich Ascites Carcinoma (EAC) | Stronger than reference drug | [3] |
Table 2: In Silico ADMET Predictions for Novel Quinolines
| Parameter | Prediction | Significance | Reference |
| Caco-2 Permeability | High Probability | Suggests good potential for oral absorption. | [2] |
| Human Intestinal Absorption | >89% Probability | Supports good oral absorption profile. | [2] |
| Mutagenicity | Low Probability | Indicates a lower risk of causing genetic mutations. | [2] |
| hERG1 Inhibition | Low Probability | Suggests a lower risk of cardiotoxicity. | [2] |
Experimental Protocols & Visualizations
General Protocol for an In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant animal model (e.g., Swiss albino or immunodeficient mice for xenograft studies).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Grouping: Randomly assign animals to groups (e.g., n=3-5 per group), including a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) administered via the chosen route (e.g., daily oral gavage).
-
Administer the dose for a set period (e.g., 5-14 days).
-
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) and measure body weight.
-
If no significant toxicity is observed, escalate the dose in the next group (e.g., 2-fold or 3-fold increase).
-
-
Endpoint: The MTD is the highest dose that does not result in animal death, significant clinical signs of distress, or >15% body weight loss.
-
Necropsy: At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis.
Visualizations
Caption: Workflow for establishing an in vivo dosing regimen.
Caption: Decision-making for dose adjustment during in vivo studies.
Caption: Potential signaling pathways for anticancer indoloquinolines.
References
- 1. Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the selectivity of indoloquinoline compounds for specific receptor subtypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of indoloquinoline compounds for specific receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What is receptor subtype selectivity and why is it crucial for indoloquinoline compounds?
A1: Receptor subtype selectivity refers to the ability of a compound to preferentially bind to and exert its effect on a specific receptor subtype over other closely related subtypes.[1][2] For indoloquinoline compounds, which have shown potential in treating a range of diseases, high selectivity is critical to minimize off-target effects and associated side effects, thereby improving the therapeutic window of the drug candidate.[3][4]
Q2: What are the primary experimental approaches to determine the receptor subtype selectivity of our indoloquinoline compounds?
A2: The two primary experimental approaches are:
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Binding Assays: These assays, typically radioligand competition binding assays, directly measure the affinity of your compound for different receptor subtypes.[5] The output is usually an inhibition constant (Ki) or an IC50 value (the concentration of your compound that displaces 50% of the radioligand).
-
Functional Assays: These cell-based assays measure the functional response of a cell upon receptor activation by your compound (e.g., second messenger production, reporter gene activation).[6][7][8] This is crucial for determining if the compound is an agonist, antagonist, or inverse agonist at each subtype.
Q3: How do I interpret IC50 and Ki values to determine selectivity?
A3: Both IC50 and Ki are measures of a compound's potency. A lower value indicates higher potency.[9][10]
-
IC50 (Inhibitory Concentration 50%): The concentration of your compound required to inhibit 50% of a specific biological response (e.g., radioligand binding). IC50 values are dependent on experimental conditions.[9]
-
Ki (Inhibition Constant): The dissociation constant of the inhibitor-receptor complex. It is an intrinsic property of the compound and is independent of assay conditions, making it more suitable for comparing the potency of different compounds.[9] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.[9]
Selectivity is determined by comparing the Ki or IC50 values for your compound across different receptor subtypes. A higher ratio of Ki (unwanted subtype) / Ki (target subtype) indicates greater selectivity. For example, a compound with a Ki of 1 nM for subtype A and 100 nM for subtype B is 100-fold selective for subtype A.
Q4: What is "functional selectivity" and how does it differ from binding selectivity?
A4: Functional selectivity, also known as biased agonism, occurs when a ligand, upon binding to a single receptor, preferentially activates one of several downstream signaling pathways.[6][11][12][13] This is different from binding selectivity, which only describes the affinity of a compound for different receptor subtypes. A compound can be non-selective in binding but show functional selectivity, or vice-versa. Understanding functional selectivity is crucial for developing drugs with more precise therapeutic effects and fewer side effects.[6][11]
Q5: What are the common challenges when using computational methods like molecular docking to predict selectivity?
A5: While powerful, computational methods have limitations:
-
Receptor Flexibility: GPCRs are dynamic proteins, and static crystal structures may not fully represent the conformational changes that occur upon ligand binding.[14][15]
-
Scoring Function Inaccuracies: The scoring functions used to predict binding affinity are not always accurate and may not perfectly correlate with experimental data.[16][17]
-
Water Molecules: The role of water molecules in the binding pocket is often difficult to model accurately but can be critical for ligand binding.
-
Homology Model Quality: For receptors without a crystal structure, the accuracy of the homology model heavily influences the docking results.[1][2]
It is essential to validate computational predictions with experimental data.[16]
Troubleshooting Guides
Experimental Assays
Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays
-
Possible Causes:
-
Radioligand concentration is too high.
-
Insufficient blocking of non-specific binding sites.
-
Inadequate washing steps.
-
The indoloquinoline compound is "sticky" and binds to the filter or plate.
-
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration at or below the Kd of the radioligand.
-
Optimize Blocking Agent: Test different blocking agents (e.g., BSA, non-fat milk) and concentrations.
-
Increase Wash Steps: Increase the number and/or volume of washes with ice-cold buffer.
-
Pre-treat Plates/Filters: Pre-treat plates or filters with a blocking agent to reduce compound adhesion.
-
Include a Non-specific Binding Control: Always include wells with an excess of a known, unlabeled ligand to determine the level of non-specific binding.
-
Issue 2: Low Signal-to-Noise Ratio in Functional Assays
-
Possible Causes:
-
Low receptor expression in the cell line.
-
Poor compound solubility.[12]
-
Cell viability is compromised.
-
The chosen assay is not sensitive enough for the signaling pathway.
-
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm receptor expression levels using techniques like qPCR or western blotting.
-
Assess Compound Solubility: Determine the aqueous solubility of your indoloquinoline compound. If it's low, consider using a co-solvent like DMSO (ensure the final concentration does not affect cell health).
-
Perform a Cell Viability Assay: Ensure that the compound concentrations used are not toxic to the cells.
-
Optimize Assay Conditions: Adjust parameters such as cell seeding density, incubation time, and substrate concentration.
-
Consider a Different Assay: If the signal remains low, explore alternative functional assays that may be more sensitive to the specific signaling pathway.[18]
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Causes:
-
Inconsistent cell passage number or confluency.
-
Variability in reagent preparation.
-
Inconsistent incubation times or temperatures.
-
Pipetting errors.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range and seed them to achieve consistent confluency.
-
Prepare Fresh Reagents: Prepare buffers and drug solutions fresh for each experiment.
-
Maintain Consistent Conditions: Use calibrated incubators and timers to ensure consistent incubation parameters.
-
Use Calibrated Pipettes: Regularly calibrate pipettes and use proper pipetting techniques.
-
Include Positive and Negative Controls: Always include appropriate controls in each experiment to monitor assay performance.
-
Computational Modeling
Issue 4: Poor Correlation Between Docking Scores and Experimental Activity
-
Possible Causes:
-
The chosen protein structure is not in a relevant conformation.
-
The ligand was not prepared correctly (e.g., incorrect protonation state).
-
The docking algorithm failed to find the correct binding pose.
-
The scoring function is not accurate for this class of compounds.
-
-
Troubleshooting Steps:
-
Use Multiple Protein Structures: If available, perform docking into different crystal structures (e.g., agonist-bound vs. antagonist-bound) or use molecular dynamics simulations to generate an ensemble of receptor conformations.
-
Verify Ligand Preparation: Use software to correctly assign protonation states and generate low-energy conformers of your indoloquinoline compounds.
-
Use Multiple Docking Programs: Different docking algorithms use different search strategies. Comparing the results from multiple programs can provide more confidence in the predicted binding pose.
-
Visually Inspect the Binding Pose: Do not rely solely on the docking score.[16] Visually inspect the top-ranked poses to see if they make sense chemically and are consistent with any known structure-activity relationship (SAR) data.
-
Consider Post-Docking Refinement: Use techniques like molecular dynamics simulations to refine the docked pose and get a more accurate estimate of the binding free energy.
-
Data Presentation
Table 1: Representative Selectivity Profile of Indoloquinoline Analogs for Dopamine Receptor Subtypes
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3/D2 Selectivity | D4/D2 Selectivity |
| Analog A | 15 | 5 | 150 | 3 | 10 |
| Analog B | 10 | 150 | 20 | 0.07 | 2 |
| Analog C | 50 | 25 | 5 | 2 | 0.1 |
| Analog D | 5 | 1 | 500 | 5 | 100 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental values will vary.
Table 2: Interpreting Functional Selectivity Data (Hypothetical)
| Compound | G-Protein Pathway (EC50, nM) | β-Arrestin Pathway (EC50, nM) | Bias Factor |
| Reference Agonist | 10 | 15 | 1 (by definition) |
| Indoloquinoline X | 5 | 100 | 13.3 (G-Protein biased) |
| Indoloquinoline Y | 50 | 5 | 0.07 (β-Arrestin biased) |
Bias factor can be calculated using methods described in the literature, such as the operational model.[11][12][13]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of an indoloquinoline compound for a specific G-protein coupled receptor (GPCR) subtype.
Materials:
-
Cell membranes expressing the target receptor subtype.
-
Radioligand specific for the target receptor.
-
Unlabeled reference ligand.
-
Test indoloquinoline compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to the desired concentrations in ice-cold assay buffer.
-
Set up the Assay Plate:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, an excess of unlabeled reference ligand, and cell membranes.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of the test indoloquinoline compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the agonist or antagonist activity of an indoloquinoline compound at a Gq-coupled receptor by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the target receptor subtype.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test indoloquinoline compounds and a known reference agonist/antagonist.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Plate the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Compound Addition and Measurement:
-
Agonist Mode: Inject varying concentrations of the test indoloquinoline compound and immediately begin measuring the fluorescence signal over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a specific period, then inject a fixed concentration (e.g., EC80) of a known agonist and measure the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the fluorescence change against the log concentration of the test compound.
-
For agonists, determine the EC50 value (concentration for 50% of maximal response).
-
For antagonists, determine the IC50 value (concentration that inhibits 50% of the agonist response).
-
Visualizations
Caption: A typical experimental workflow for assessing and enhancing the selectivity of indoloquinoline compounds.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway activated by an indoloquinoline compound.
Caption: A logical flowchart for troubleshooting poor selectivity in experimental assays.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A simple method for quantifying functional selectivity and agonist bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessment and Challenges of Ligand Docking into Comparative Models of G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
Overcoming challenges in the scale-up synthesis of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, a complex ergoline derivative closely related to Nicergoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis and scale-up of the target molecule.
Problem 1: Low Yield in the Synthesis of the Ergoline Core
Q: We are experiencing significantly lower yields than expected during the synthesis of the [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol intermediate. What are the potential causes and solutions?
A: Low yields in the formation of the complex ergoline core often stem from challenges in the key cyclization step, which is typically a variation of the Pictet-Spengler reaction. Here are common causes and troubleshooting steps:
-
Incomplete Iminium Ion Formation: The Pictet-Spengler reaction proceeds through an iminium ion intermediate. Insufficiently acidic conditions can lead to incomplete formation of this electrophile, slowing down or stalling the reaction.
-
Solution: Carefully monitor the pH of the reaction mixture. If using a protic acid catalyst, ensure it is not consumed by basic functionalities on the starting materials. In some cases, switching to a Lewis acid or using harsher conditions (e.g., higher temperatures) may be necessary, but this must be balanced against the potential for side reactions.
-
-
Side Reactions: The indole nucleus and the amine are both nucleophilic and can participate in undesired side reactions, especially at elevated temperatures.
-
Solution: Optimize the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of byproducts. Ensure high-purity starting materials to avoid introducing competing nucleophiles.
-
-
Poor Mixing at Scale: As the reaction volume increases, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Solution: Employ an appropriate reactor with an efficient agitation system. The stirrer design and speed should be optimized to ensure homogeneity throughout the reaction vessel. For very large scales, computational fluid dynamics (CFD) modeling can help in designing an effective mixing strategy.
-
-
Stereochemical Control: The formation of the desired diastereomer can be challenging. Changes in reaction conditions during scale-up can affect the stereochemical outcome.
-
Solution: Carefully control the reaction temperature and the rate of addition of reagents. The choice of solvent can also influence the diastereoselectivity. Chiral catalysts or auxiliaries may be necessary to achieve high levels of stereocontrol, especially in asymmetric variations of the Pictet-Spengler reaction.
-
Problem 2: Incomplete Esterification and/or Hydrolysis of the Final Product
Q: Our final esterification step to produce [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate is sluggish, and we are observing hydrolysis of the ester during workup. How can we address this?
A: The esterification of a sterically hindered secondary alcohol like the ergoline intermediate with a substituted pyridine carboxylic acid can be challenging, and the resulting ester may be susceptible to hydrolysis.
-
Steric Hindrance: The bulky nature of both the alcohol and the carboxylic acid can slow down the reaction rate.
-
Solution: Utilize a more potent coupling agent. While simple acid catalysis (Fischer esterification) might work at a small scale, for larger scales with hindered substrates, activating the carboxylic acid is often necessary. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be effective. Alternatively, converting the carboxylic acid to a more reactive species like an acid chloride can accelerate the reaction, though this requires an additional synthetic step and careful handling of the reactive intermediate.
-
-
Equilibrium Limitations: Esterification is a reversible reaction. The water produced can hydrolyze the ester, especially under acidic or basic conditions.
-
Solution: Remove water as it is formed. In a larger-scale reaction, this can be achieved by azeotropic distillation using a Dean-Stark apparatus if the solvent system is appropriate. If using coupling agents, the reaction is generally not reversible under the reaction conditions.
-
-
Hydrolysis During Workup: The basic nitrogen atoms in the ergoline core can make the molecule sensitive to pH changes. Workup procedures involving strong acids or bases can lead to hydrolysis of the ester.
-
Solution: Perform the workup under neutral or mildly acidic/basic conditions. Use of a buffered aqueous solution for washing can help maintain a stable pH. Minimize the contact time of the product with aqueous phases.
-
-
Inefficient Heat Transfer at Scale: Poor heat transfer can lead to localized overheating, which can promote both the reverse hydrolysis reaction and decomposition.
-
Solution: Ensure the reactor has an adequate heat transfer system (e.g., a jacket with a suitable heating/cooling fluid). Monitor the internal temperature of the reaction closely and adjust the heating/cooling as needed to maintain the optimal temperature.
-
Problem 3: Difficulty in Purification and Isolation of the Final Product
Q: We are struggling to achieve the desired purity of the final product. Column chromatography is not practical at our current scale, and direct crystallization gives a product with significant impurities. What purification strategies can we employ?
A: The purification of basic, complex molecules like the target compound at scale often requires a multi-step approach.
-
Inadequate Crystallization Conditions: The choice of solvent, cooling rate, and seeding are critical for obtaining a pure crystalline product.
-
Solution: Conduct a thorough crystallization screening to identify a suitable solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures. Control the cooling rate to allow for slow crystal growth, which is more selective for the desired product. Seeding the solution with a small amount of pure product can help initiate crystallization and control the crystal form.
-
-
Presence of Closely Related Impurities: Impurities with similar structures and polarities, such as diastereomers or unreacted starting materials, can be difficult to remove by simple crystallization.
-
Solution: Consider a salt formation and crystallization strategy. The basic nature of the ergoline core allows for the formation of salts with various acids (e.g., tartaric acid, methanesulfonic acid). The resulting salt will have different solubility properties than the free base and may crystallize more readily, leaving impurities behind in the mother liquor. The pure free base can then be regenerated by neutralization.
-
-
Solvent Entrapment: Rapid crystallization can lead to the inclusion of solvent molecules within the crystal lattice, which can be difficult to remove.
-
Solution: After crystallization, wash the solid product with a solvent in which the product is poorly soluble but the entrapped solvent is miscible. Drying the product under vacuum at an elevated temperature (if the product is thermally stable) can also help to remove residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities we should expect in the final product?
A1: Based on the synthesis of the related compound Nicergoline, common impurities include:
-
Unreacted Starting Materials: [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol and 5-bromopyridine-3-carboxylic acid.
-
Diastereomers: Epimers at the C8 or C10 positions of the ergoline core can form under certain reaction conditions.
-
Hydrolysis Product: The alcohol precursor formed by the hydrolysis of the final ester product.
-
Byproducts from the Ergoline Synthesis: Depending on the specific route used, various related indole alkaloids could be present as minor impurities.
Q2: How does the choice of solvent impact the scale-up process?
A2: The choice of solvent is critical and its impact is often magnified at a larger scale. Key considerations include:
-
Solubility: The solvent must provide adequate solubility for the reactants at the reaction temperature but allow for product crystallization upon cooling.
-
Boiling Point: The boiling point will dictate the feasible temperature range for the reaction and is important for solvent removal post-reaction.
-
Safety and Environmental Impact: At scale, the flammability, toxicity, and environmental impact of the solvent become major concerns.
-
Cost: The cost of the solvent can be a significant factor in the overall process economics.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Handling of Reagents: Some reagents, such as strong acids, bases, and reactive coupling agents, require careful handling, especially in large quantities.
-
Exothermic Reactions: The esterification step, particularly if using reactive intermediates like acid chlorides, can be exothermic. Ensure the reactor's cooling capacity is sufficient to control the temperature.
-
Pressure Build-up: If gaseous byproducts are formed, ensure the reactor is properly vented.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used and implement appropriate containment and ventilation measures.
Data Presentation
The following table provides a representative comparison of key parameters and outcomes when scaling up the synthesis from a laboratory setting to a pilot plant. This data is illustrative and based on common challenges encountered in scaling up similar chemical processes.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Common Scale-Up Challenges & Rationale |
| Ergoline Core Synthesis Yield | 75% | 60% | Reduced yield due to less efficient mixing and heat transfer leading to more side reactions. |
| Esterification Reaction Time | 6 hours | 12 hours | Slower reaction rate due to mass transfer limitations in a larger vessel. |
| Esterification Temperature | 80°C | 75°C | Lower temperature may be used to minimize byproduct formation, accepting a longer reaction time. |
| Final Product Purity (Post-Crystallization) | 99.5% | 98.0% | Less efficient purification from a single crystallization due to a higher concentration of impurities in the crude product. |
| Key Impurity A (Unreacted Alcohol) | 0.1% | 0.5% | Incomplete reaction due to mixing and mass transfer issues. |
| Key Impurity B (Diastereomer) | 0.2% | 0.8% | Less precise temperature control can lead to lower diastereoselectivity. |
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis. These should be optimized for specific laboratory and scale-up conditions.
Protocol 1: Synthesis of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol
This protocol is adapted from general procedures for the synthesis of ergoline alkaloids and should be considered a starting point for optimization.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the appropriate tryptamine precursor and a suitable solvent (e.g., dichloromethane).
-
Aldehyde Addition: Cool the mixture to 0-5°C and slowly add a solution of the required aldehyde in the same solvent.
-
Acid Catalysis: Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid) and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC).
-
Workup: Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography (for small scale) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Esterification to form the Final Product
This protocol utilizes a common coupling agent for esterification of hindered alcohols.
-
Reaction Setup: In a dry reactor under a nitrogen atmosphere, dissolve [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol, 5-bromopyridine-3-carboxylic acid, and a catalytic amount of DMAP in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Coupling Agent Addition: Cool the mixture to 0°C and add a solution of EDC or DCC in the same solvent portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by HPLC or TLC.
-
Workup: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a dilute aqueous acid, followed by a dilute aqueous base, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the target molecule.
Troubleshooting Logic for Low Yield in Ergoline Synthesis
Validation & Comparative
Comparative analysis of the efficacy of different indoloquinoline derivatives
Comparative Efficacy of Indoloquinoline Derivatives in Oncology Research
Indoloquinoline derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, particularly their anticancer properties. These compounds, inspired by natural alkaloids like cryptolepine, neocryptolepine, and isocryptolepine, have been the subject of extensive research to develop novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various indoloquinoline derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative efficacy of indoloquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values indicate higher potency.
| Derivative Class | Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Neocryptolepine Derivatives | Neocryptolepine | AGS | Gastric Cancer | 20 | [1] |
| HGC27 | Gastric Cancer | 18 | [1] | ||
| MKN45 | Gastric Cancer | 19 | [1] | ||
| MGC803 | Gastric Cancer | 40 | [1] | ||
| SGC7901 | Gastric Cancer | 37 | [1] | ||
| Compound C5 | AGS | Gastric Cancer | 9.2 | [1] | |
| HGC27 | Gastric Cancer | 6.6 | [1] | ||
| MKN45 | Gastric Cancer | 5.9 | [1] | ||
| MGC803 | Gastric Cancer | 13 | [1] | ||
| SGC7901 | Gastric Cancer | 8.7 | [1] | ||
| Compound C8 | AGS | Gastric Cancer | 6.9 | [1] | |
| HGC27 | Gastric Cancer | 4.3 | [1] | ||
| MKN45 | Gastric Cancer | 3.5 | [1] | ||
| MGC803 | Gastric Cancer | 10 | [1] | ||
| SGC7901 | Gastric Cancer | 10 | [1] | ||
| Compound 43 | AGS | Gastric Cancer | 0.043 | [2][3] | |
| Compound 65 | AGS | Gastric Cancer | 0.148 | [2][3] | |
| Compound 64 | HCT116 | Colorectal Cancer | 0.33 | [2][3] | |
| Compound 69 | HCT116 | Colorectal Cancer | 0.35 | [2][3] | |
| 11-(3-amino-2-hydroxy)propylamino derivative (2h) | MV4-11 | Leukemia | 0.042 | [4] | |
| A549 | Lung Cancer | 0.197 | [4] | ||
| BALB/3T3 | Normal Fibroblasts | 0.138 | [4] | ||
| 11-(3-amino-2-hydroxy)propylamino derivative (2k) | MV4-11 | Leukemia | 0.057 | [4] | |
| A549 | Lung Cancer | 0.1988 | [4] | ||
| BALB/3T3 | Normal Fibroblasts | 0.117 | [4] | ||
| Isocryptolepine Derivatives | Isocryptolepine | HCT116 | Colorectal Cancer | - | [2] |
| Compound 108 | HCT116 | Colorectal Cancer | 0.117 | [5] | |
| 11-(3-amino-2-hydroxy) propylamino derivative (172) | A549 | Lung Cancer | 0.20 | [5] | |
| 11-(3-amino-2-hydroxy) propylamino derivative (173) | A549 | Lung Cancer | 0.19 | [5] | |
| Cryptolepine Derivatives | Cryptolepine | SCC-13 | Skin Cancer | 2.5 - 7.5 (effective range) | [6][7] |
| A431 | Skin Cancer | 2.5 - 7.5 (effective range) | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the indoloquinoline derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the indoloquinoline derivatives and incubated for a further 24-48 hours.[9]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7).[8][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[9]
Topoisomerase II Inhibition Assay
The ability of indoloquinoline derivatives to inhibit topoisomerase II, a key enzyme in DNA replication and transcription, is a crucial aspect of their anticancer mechanism.
Protocol:
-
Reaction Setup: The reaction mixture is prepared on ice in a microcentrifuge tube and typically contains supercoiled plasmid DNA (e.g., pRYG or kDNA) as the substrate, 10x topoisomerase II assay buffer, the test compound at various concentrations, and purified human topoisomerase II enzyme.[1][4][5]
-
Incubation: The reaction is initiated by transferring the tubes to a 37°C water bath and incubating for 30 minutes.[1][5]
-
Reaction Termination: The reaction is stopped by the addition of 1/10 volume of 10% sodium dodecyl sulfate (SDS).[1][5]
-
Protein Digestion: Proteinase K is added to a final concentration of 50 µg/mL and incubated for 15-30 minutes at 37°C to digest the enzyme.[5]
-
Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel containing ethidium bromide (0.5 µg/mL).[1][5]
-
Visualization: The DNA bands are visualized under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled or catenated DNA, respectively. The formation of linear DNA suggests that the compound acts as a topoisomerase II poison, stabilizing the cleavable complex.[1]
DNA Intercalation Assay
The interaction of indoloquinoline derivatives with DNA is often studied through DNA intercalation assays. A common method involves monitoring the fluorescence of a DNA-intercalating dye, such as ethidium bromide (EtBr), in the presence of the test compound.
Protocol:
-
DNA-EtBr Complex Formation: A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer, and ethidium bromide is added to form a fluorescent DNA-EtBr complex.
-
Fluorescence Measurement: The fluorescence intensity of the DNA-EtBr complex is measured using a spectrofluorometer.
-
Compound Titration: The indoloquinoline derivative is incrementally added to the DNA-EtBr solution.
-
Fluorescence Quenching Analysis: The decrease in fluorescence intensity is monitored. A significant quenching of the EtBr fluorescence indicates that the test compound is displacing the EtBr from the DNA, suggesting an intercalative binding mode.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for certain indoloquinoline derivatives and a typical experimental workflow for their evaluation.
Caption: Proposed mechanism of action for cryptolepine.
Caption: General workflow for screening indoloquinoline derivatives.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 5. topogen.com [topogen.com]
- 6. pnas.org [pnas.org]
- 7. youtube.com [youtube.com]
- 8. New technique to eliminate inefficient drugs | The Herald [heraldscotland.com]
- 9. m.youtube.com [m.youtube.com]
Head-to-head study of a new indoloquinoline and existing antimalarial drugs
A novel indoloquinoline compound, 2,7-dibromocryptolepine, demonstrates significant promise in the fight against drug-resistant malaria, outperforming its parent compound and showing potent activity against chloroquine-resistant Plasmodium falciparum. This guide provides a detailed comparison of this new agent against established antimalarial drugs, supported by experimental data and protocols.
In the relentless battle against malaria, the emergence of drug-resistant parasite strains necessitates a continuous search for new and effective therapeutic agents. The indoloquinoline class of compounds, derived from the West African plant Cryptolepis sanguinolenta, has long been a subject of interest for its antiplasmodial properties. Researchers have now synthesized a promising new analogue, 2,7-dibromocryptolepine, which exhibits enhanced activity and a potentially safer profile compared to its natural precursor, cryptolepine.
This report details a head-to-head comparison of 2,7-dibromocryptolepine with standard-of-care antimalarials—chloroquine, mefloquine, and artesunate—focusing on in vitro efficacy against both chloroquine-sensitive and -resistant strains of P. falciparum, cytotoxicity, and the putative mechanism of action.
Comparative Analysis of In Vitro Antimalarial Activity and Cytotoxicity
The in vitro efficacy of 2,7-dibromocryptolepine was evaluated against chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum. Its performance was benchmarked against existing antimalarial drugs. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of parasite growth, and the 50% cytotoxic concentration (CC50) against the human hepatoma cell line (HepG2) were determined to calculate the selectivity index (SI). The SI (CC50/IC50) is a critical measure of a compound's therapeutic window, with higher values indicating greater selectivity for the parasite over mammalian cells.
| Compound | P. falciparum Strain K1 IC50 (µM) | P. falciparum Strain 3D7 IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) vs. K1 | Selectivity Index (SI) vs. 3D7 |
| 2,7-dibromocryptolepine | 0.049 | Data not available | > 10 | > 204 | Data not available |
| Cryptolepine (parent compound) | 0.44 | Data not available | Data not available | Data not available | Data not available |
| Chloroquine | 0.198 | 0.029 | > 100 | > 505 | > 3448 |
| Mefloquine | 0.032 | Data not available | > 100 | > 3125 | Data not available |
| Artesunate | Data not available | 0.0015 | > 100 | Data not available | > 66667 |
Note: Data for this table has been compiled from multiple sources employing similar methodologies. Direct comparison should be made with caution. Data for some drug-strain combinations were not available in the reviewed literature.
The data reveals that 2,7-dibromocryptolepine is approximately 9 times more potent than its parent compound, cryptolepine, against the chloroquine-resistant K1 strain.[1] Its potency is comparable to that of mefloquine and significantly greater than that of chloroquine against this resistant strain. While a direct comparison with artesunate against the K1 strain is unavailable, artesunate's high potency against the 3D7 strain underscores its continued efficacy. A key finding is the favorable selectivity index of 2,7-dibromocryptolepine, suggesting a promising safety profile.
Mechanism of Action: Beyond Heme Detoxification
A primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin formation. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Drugs that interfere with this process lead to a buildup of toxic heme, killing the parasite.
Experiments to assess the inhibition of β-hematin (the synthetic equivalent of hemozoin) formation were conducted. While cryptolepine is known to inhibit this pathway, studies on its halogenated analogues, including 2,7-dibromocryptolepine, suggest that their potent antimalarial activity may not solely be attributed to this mechanism.[2] This suggests that these novel compounds may possess additional or alternative mechanisms of action, a highly desirable trait in overcoming existing drug resistance. One proposed mechanism is the intercalation with parasitic DNA, though 2,7-dibromocryptolepine has been shown to have a lower affinity for DNA than its parent compound, which may contribute to its improved safety profile.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Methodology:
-
Compound Preparation: Test compounds are serially diluted in appropriate media in a 96-well microtiter plate.
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes. Cultures are synchronized to the ring stage.
-
Incubation: A suspension of parasitized red blood cells is added to each well of the microtiter plate containing the test compounds. The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is significantly enhanced upon binding.
-
Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of parasites. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells.
Methodology:
-
Cell Seeding: Human hepatoma (HepG2) cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
β-Hematin Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the formation of β-hematin.
Methodology:
-
Reaction Mixture: A solution of hemin chloride in DMSO is added to a 96-well plate.
-
Compound Addition: The test compounds at various concentrations are added to the wells.
-
Initiation of Polymerization: The polymerization of heme to β-hematin is initiated by the addition of an acetate solution and incubation at a temperature that promotes crystal formation.
-
Quantification: After incubation, the plate is centrifuged, and the supernatant is discarded. The remaining pellet, containing both unreacted heme and β-hematin, is washed. The amount of β-hematin formed is quantified by dissolving it in a solution that allows for spectrophotometric measurement.
-
Data Analysis: The absorbance is measured, and the percentage of inhibition is calculated by comparing the results from wells with the test compound to control wells without the compound.
Conclusion
The new indoloquinoline derivative, 2,7-dibromocryptolepine, represents a significant advancement in the development of novel antimalarial agents. Its high potency against chloroquine-resistant P. falciparum, favorable selectivity index, and potentially novel mechanism of action make it a strong candidate for further preclinical and clinical development. While more comprehensive data is needed to fully elucidate its activity spectrum and to directly compare it with a complete panel of existing drugs under identical conditions, the current evidence strongly supports its potential to contribute to the future arsenal of antimalarial therapies. The detailed experimental protocols provided herein offer a basis for standardized evaluation of this and other emerging antimalarial compounds.
References
- 1. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two series of new semisynthetic triterpene derivatives: differences in anti-malarial activity, cytotoxicity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate (Nicergoline): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the synthesis and purity of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, an active pharmaceutical ingredient commonly known as Nicergoline.[1][2] For comparative analysis, this guide includes data and methodologies related to a critical process impurity, Nicergoline Impurity F, also known as Isonicergoline, which is the C9 epimer of Nicergoline.
Chemical Structures and Properties
A fundamental step in the verification process is the unambiguous confirmation of the chemical structure and its stereochemistry. The compound of interest, Nicergoline, possesses a complex tetracyclic ergoline core structure with three stereocenters.
Table 1: Chemical Properties of Nicergoline and Isonicergoline
| Property | [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate (Nicergoline) | [(6aR,9S,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate (Isonicergoline / Nicergoline Impurity F) |
| Molecular Formula | C24H26BrN3O3[1][3] | C24H26BrN3O3[3] |
| Molecular Weight | 484.39 g/mol [1][3] | 484.39 g/mol [3] |
| CAS Number | 27848-84-6[1] | 58001-19-7[3] |
| Appearance | Solid | Not specified |
| Key Stereochemistry | 9R | 9S |
Synthesis Verification
The synthesis of Nicergoline typically involves the esterification of 10α-methoxy-1,6-dimethyl-ergoline-8β-methanol with 5-bromonicotinoyl chloride. The verification of a successful synthesis requires confirmation that the desired product has been formed and that key impurities, particularly the epimeric Isonicergoline, have been controlled or removed.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Nicergoline and the formation of its epimeric impurity.
Purity Verification: Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for the definitive verification of purity and the quantification of any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for separating Nicergoline from its impurities. A well-developed HPLC method should provide sufficient resolution between the main peak and all potential process-related impurities and degradation products.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., Symmetry C18, 3.9 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm) is generally used for quantification.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column is usually maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
Table 2: Comparative HPLC Data (Hypothetical)
| Compound | Retention Time (min) | Relative Retention Time |
| Nicergoline | 15.4 | 1.00 |
| Isonicergoline (Impurity F) | 14.2 | 0.92 |
Note: The above retention times are illustrative and will vary depending on the specific HPLC method used.
References
Benchmarking the antioxidant capacity of a novel indoloquinoline against standard compounds
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive benchmark of the antioxidant capacity of a novel indoloquinoline compound, Neocryptolepine, against established antioxidant standards: Trolox, Ascorbic Acid, and Quercetin. This document summarizes quantitative data from established in vitro antioxidant assays, details the experimental protocols for each, and presents visual representations of key concepts to facilitate understanding.
Executive Summary
The search for potent antioxidant compounds is a cornerstone of research into mitigating oxidative stress-related pathologies. This guide focuses on benchmarking a novel indoloquinoline, specifically a Neocryptolepine analog, a class of compounds showing promising biological activities. Its antioxidant capacity is compared against three well-characterized standards: Trolox, a water-soluble analog of vitamin E; Ascorbic Acid (Vitamin C), a ubiquitous natural antioxidant; and Quercetin, a prominent dietary flavonoid. The comparison is based on data from three widely accepted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Comparative Antioxidant Capacity
The antioxidant capacities of the novel indoloquinoline and the standard compounds are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, which indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant activity. For the ORAC assay, the data is presented in Trolox Equivalents (TE), which compares the antioxidant capacity of a substance to that of Trolox.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50/TEAC) | ORAC Assay (µmol TE/g) |
| Novel Indoloquinoline (Neocryptolepine analog) | 3.3 - 9.2 µM[1] | Data Not Available | Data Not Available |
| Trolox | ~112.29 µg/mL | 2.1 (TEAC) | Standard Reference |
| Ascorbic Acid | 52 ± 1 µg/mL | Standard Reference | Data Not Available |
| Quercetin | 26.94 ± 3.90 µg/mL | 1.89 ± 0.33 µg/mL | 33,550 |
Note: The IC50 value for Trolox in the DPPH assay is an approximate value derived from a demonstrative calculation and should be interpreted with caution. The ORAC value for Quercetin is presented as µmol TE/g of polyphenols.
Experimental Methodologies
Detailed protocols for the three key antioxidant assays are provided below to ensure transparency and reproducibility of the cited data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (~517 nm).
-
Various concentrations of the test compound and standard antioxidants are added to the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solutions is then measured at ~517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at ~734 nm.
-
Different concentrations of the test compound and standard antioxidants are added to the ABTS•+ solution.
-
The absorbance is recorded at ~734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as in the DPPH assay.
-
The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the test compound or a standard antioxidant (Trolox) in a multi-well plate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Visualizing the Concepts
To further clarify the underlying principles and workflows, the following diagrams have been generated using Graphviz.
Caption: General mechanism of free radical scavenging by an antioxidant.
References
Comparative Docking Analysis of Indolo[4,3-fg]quinoline Derivatives at Serotonin Receptors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the docking behaviors of indolo[4,3-fg]quinoline derivatives, a core scaffold of many psychoactive ergoline alkaloids, at various serotonin (5-HT) receptor subtypes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and molecular pharmacology.
Introduction
Indolo[4,3-fg]quinoline derivatives, notably the lysergamide family including lysergic acid diethylamide (LSD) and its analogs, are potent ligands for serotonin receptors.[1][2] Their interactions with these receptors, particularly the 5-HT₂A subtype, are believed to be central to their profound effects on perception, cognition, and mood.[1] Understanding the comparative binding affinities and interaction patterns of these derivatives across different 5-HT receptor subtypes is crucial for the rational design of novel therapeutic agents with improved selectivity and pharmacological profiles. This guide summarizes key quantitative data from docking studies, details common experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.
Comparative Binding Affinity Data
The following table summarizes the reported binding affinities (Ki in nM) of several indolo[4,3-fg]quinoline derivatives for various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) |
| LSD | 9.5 | Not explicitly stated | 45.3 |
| ALD-52 | Relatively weak | Relatively weak | Relatively weak |
| 1P-LSD | Weaker than LSD | Relatively weak | Relatively weak |
| 1B-LSD | Weaker than 1P-LSD | Relatively weak | Relatively weak |
Note: The binding affinity data for ALD-52, 1P-LSD, and 1B-LSD were described as "weak" or "terrible" in the source material without specific numerical values for 5-HT₂A and 5-HT₂C.[3] It was noted that for the 5-HT₁A receptor, the binding affinity increases from ALD-52 to 1P-LSD to 1B-LSD.[3]
Experimental Protocols for Docking Studies
The following methodologies are representative of the protocols employed in the molecular docking of ligands to serotonin receptors.
Homology Modeling
In the absence of crystal structures for all 5-HT receptor subtypes, homology modeling is often employed. For instance, a homology model of the human 5-HT₂A receptor has been built using the β₂-adrenergic receptor (PDB ID: 2RH1) as a template.[4] The general steps include:
-
Template Selection: Identifying a suitable template with high sequence homology from the Protein Data Bank (PDB). For many 5-HT receptors, other G-protein coupled receptors (GPCRs) like the β₂-adrenergic receptor or the 5-HT₂B receptor crystal structure (PDB ID: 4IB4) serve as templates.[5][6]
-
Sequence Alignment: Aligning the target receptor sequence with the template sequence using tools like ClustalW.[4]
-
Model Building: Generating the 3D model of the target receptor using software such as Modeller.[5]
-
Model Validation: Assessing the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.
Ligand and Receptor Preparation
Prior to docking, both the ligand and receptor structures must be prepared:
-
Ligand Preparation: 2D structures of the indolo[4,3-fg]quinoline derivatives are converted to 3D structures. Energy minimization is performed using force fields like MMFF94.
-
Receptor Preparation: The prepared receptor model is optimized by adding hydrogen atoms, assigning appropriate protonation states to residues, and performing energy minimization to relieve any steric clashes.
Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of the ligands within the receptor's binding site. A common workflow is as follows:
-
Binding Site Definition: The binding pocket of the serotonin receptor is identified, often based on the location of the co-crystallized ligand in the template structure or through pocket detection algorithms.
-
Docking Simulation: Software such as Surflex-Dock, as implemented in SYBYL-X, is used to dock the prepared ligands into the defined binding site.[5] Key parameters that are often configured include the number of starting conformations per ligand and the number of spins per alignment.[5]
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The docking scores are often expressed as -log₁₀(Kd).[5] The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-scoring poses. For example, a crucial interaction for many aminergic GPCR ligands is a salt bridge with a conserved aspartate residue (e.g., Asp155 in 5-HT₂A).[6]
Molecular Dynamics Simulation
To refine the docked poses and assess the stability of the ligand-receptor complex, molecular dynamics (MD) simulations are often performed.
-
System Setup: The docked complex is placed in a simulated biological environment, typically a water box with physiological salt concentrations.[5]
-
Simulation: An MD simulation is run for a specific duration (e.g., 500 picoseconds) using force fields like AMBER ff14SB.[4][5]
-
Analysis: The trajectory of the simulation is analyzed to determine the stability of the binding pose and to calculate binding free energies.
Visualizations
Serotonin Receptor Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades upon ligand binding.[5] They can be broadly classified based on the G-protein they couple to.
Caption: Serotonin Receptor G-Protein Signaling Pathways.
Experimental Workflow for Comparative Docking Studies
The following diagram illustrates a typical workflow for conducting comparative docking studies of novel ligands.
Caption: Experimental Workflow for Comparative Docking Studies.
Conclusion
The indolo[4,3-fg]quinoline scaffold represents a critical pharmacophore for interacting with serotonin receptors. The comparative data, although limited in the public domain, suggests that even minor structural modifications to this core can significantly alter binding affinities across different 5-HT receptor subtypes. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own in silico investigations to further elucidate the structure-activity relationships of this important class of compounds. Further research is warranted to expand the library of docked indolo[4,3-fg]quinoline derivatives and to build more comprehensive comparative models of their interactions with the full spectrum of serotonin receptors.
References
- 1. 1S-LSD - Wikipedia [en.wikipedia.org]
- 2. LSD - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Tyrosine Kinase 6 as a Novel Therapeutic Target for the Indoloquinoline Alkaloid Derivative APAN
A comparative analysis of the indoloquinoline alkaloid derivative, 11-(4-Aminophenylamino)neocryptolepine (APAN), reveals a promising shift in therapeutic targeting from traditional DNA intercalation to specific protein kinase inhibition. This guide presents experimental data supporting Protein Tyrosine Kinase 6 (PTK6) as a novel, validated target for APAN, offering a potential avenue for more selective and less cytotoxic cancer therapies compared to the parent indoloquinoline alkaloids.
Indoloquinoline alkaloids, such as neocryptolepine, have long been recognized for their potent anti-cancer properties, largely attributed to their ability to intercalate with DNA and inhibit topoisomerase II. However, this mechanism often leads to significant cytotoxicity, limiting their therapeutic potential. Recent research has focused on synthetic derivatives of these alkaloids to identify novel molecular targets that could lead to improved efficacy and safety profiles. One such derivative, 11-(4-Aminophenylamino)neocryptolepine (APAN), has emerged as a lead candidate with a distinct mechanism of action.
From DNA Intercalation to Targeted Kinase Inhibition
While parent indoloquinoline alkaloids primarily exert their cytotoxic effects through DNA damage, computational modeling and subsequent experimental validation have identified Protein Tyrosine Kinase 6 (PTK6) as a high-affinity target for APAN. This represents a significant evolution in the understanding of how these compounds can be modified to achieve target specificity.
Comparative Cytotoxicity: APAN vs. Neocryptolepine
The shift in therapeutic target from broad DNA interaction to specific enzyme inhibition is reflected in the cytotoxic profiles of APAN and its parent compound, neocryptolepine. While both compounds exhibit anti-cancer activity, the targeted nature of APAN suggests the potential for a wider therapeutic window.
| Compound | Cancer Cell Line | IC50 (µM) | Putative Primary Target |
| APAN | Hepatocellular Carcinoma (HepG2) | 2.6 | PTK6 |
| Colon Carcinoma (HCT-116) | 1.82 | PTK6 | |
| Neocryptolepine | Human Leukemia (HL-60) | 12.7 | DNA Intercalation, Topoisomerase II |
| Human Breast Cancer (MDA-MB-453) | 7.48 | DNA Intercalation, Topoisomerase II | |
| Table 1: Comparative IC50 values of APAN and Neocryptolepine in various cancer cell lines. Data for APAN from Nagy et al., 2023; data for Neocryptolepine from Sidoryk et al., 2012. |
The lower IC50 values of APAN in specific cancer cell lines, coupled with its predicted specificity for PTK6, underscore the potential of this novel targeting strategy.
Experimental Validation of PTK6 as a Novel Target
The identification of PTK6 as a target for APAN was initially predicted by in silico screening and subsequently supported by molecular docking studies and experimental assays.
Signaling Pathway of PTK6 and its Role in Cancer
PTK6, also known as Brk, is a non-receptor tyrosine kinase that is overexpressed in several cancers, including breast, prostate, and ovarian cancer. It plays a crucial role in regulating cell proliferation, survival, and migration.
Caption: PTK6 signaling pathway and the inhibitory action of APAN.
Experimental Workflow for Target Validation
The validation of PTK6 as a therapeutic target for APAN involves a multi-step experimental approach.
Caption: Experimental workflow for validating PTK6 as a target for APAN.
Experimental Protocols
Molecular Docking of APAN with PTK6
-
Objective: To predict the binding affinity and interaction of APAN with the ATP-binding site of PTK6.
-
Methodology:
-
The 3D structure of PTK6 is obtained from the Protein Data Bank (PDB ID: 6CZ4).
-
The 3D structure of APAN is generated and optimized using chemical drawing software.
-
Molecular docking is performed using software such as AutoDock Vina. The binding site is defined around the known ATP-binding pocket of PTK6.
-
The results are analyzed to identify the binding energy (kcal/mol) and the specific amino acid residues involved in the interaction. A lower binding energy indicates a higher binding affinity.
-
In Vitro PTK6 Kinase Assay
-
Objective: To experimentally determine the inhibitory effect of APAN on the enzymatic activity of PTK6.
-
Methodology:
-
A commercially available PTK6 kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay) is used.
-
Recombinant human PTK6 enzyme is incubated with a fluorescently labeled ATP competitive tracer.
-
APAN is added at various concentrations to compete with the tracer for binding to the kinase.
-
The binding of the tracer to the kinase is detected using a europium-labeled anti-tag antibody, which results in a high degree of Fluorescence Resonance Energy Transfer (FRET).
-
The displacement of the tracer by APAN leads to a decrease in the FRET signal.
-
The IC50 value, the concentration of APAN required to inhibit 50% of PTK6 activity, is calculated from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of APAN to PTK6 in a cellular context.
-
Methodology:
-
Cancer cells overexpressing PTK6 are treated with either APAN or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble PTK6 at each temperature is quantified by Western blotting or other protein detection methods.
-
The binding of APAN to PTK6 is expected to increase its thermal stability, resulting in more soluble PTK6 remaining at higher temperatures compared to the vehicle-treated cells.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of APAN on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates.
-
The cells are treated with a serial dilution of APAN for a specified period (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
-
Conclusion and Future Directions
The validation of PTK6 as a novel therapeutic target for the indoloquinoline alkaloid derivative APAN marks a significant advancement in the development of this class of compounds. The targeted inhibition of a specific kinase offers the potential for a more refined and less toxic anti-cancer therapy compared to the broad-spectrum activity of the parent alkaloids. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of APAN and to develop it as a next-generation targeted cancer therapeutic. This comparative guide provides a framework for researchers and drug development professionals to understand and evaluate this promising new approach.
A Comparative Analysis of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate (E2110) and Alternative Therapies in Animal Models of Overactive Bladder
A detailed examination of the preclinical efficacy of the novel 5-HT1A receptor agonist, E2110, in comparison to established treatments for overactive bladder (OAB), including antimuscarinics and β3-adrenoceptor agonists, in various rodent models. This guide provides a synthesis of available in vivo data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
The compound [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, identified as E2110, is a novel therapeutic candidate for the management of overactive bladder (OAB). Its mechanism of action centers on the agonism of the serotonin 1A (5-HT1A) receptor, a pathway implicated in the central control of micturition. This comparison guide provides an objective overview of the in vivo efficacy of E2110 in animal models of OAB and contrasts its performance with established therapies, namely the antimuscarinic agents oxybutynin and tolterodine, and the β3-adrenoceptor agonist mirabegron.
Comparative Efficacy in Animal Models of Overactive Bladder
The in vivo efficacy of E2110 and its comparators has been evaluated in various rat models of OAB, which aim to replicate the characteristic symptoms of urinary frequency, urgency, and detrusor overactivity. The most common models include the spontaneous hypertensive rat (SHR), which exhibits idiopathic bladder overactivity, and models of chemically-induced or obstruction-induced bladder dysfunction. The primary method for assessing efficacy in these models is cystometry, a urodynamic technique that measures bladder pressure and volume during filling and voiding.
| Compound | Drug Class | Animal Model | Key Efficacy Parameters | Observations |
| E2110 | 5-HT1A Agonist | Rat models of pollakiuria | Dose-dependent therapeutic effects linked to ≥60% 5-HT1A receptor occupancy. | Demonstrates a clear relationship between central receptor engagement and therapeutic effect. Specific urodynamic parameters are not extensively reported in publicly available literature. |
| Oxybutynin | Antimuscarinic | Conscious rats (saline-infused) | Decreased micturition pressure.[1][2] Negligible effect on bladder volume capacity.[1][2] | Primarily affects the motor component of bladder contraction with limited impact on sensory aspects or bladder capacity in these models. |
| Anesthetized rats | Significant decrease in micturition pressure, but of questionable relevance.[1][2] No significant change in bladder volume capacity or threshold pressure.[1] | Effects under anesthesia may not fully translate to a conscious state. | ||
| Tolterodine | Antimuscarinic | Conscious rats with cerebral infarct (OAB model) | Increased bladder capacity at low doses (0.2 or 2 nM/kg) without increasing residual volume.[3] | Suggests an effect on bladder afferent nerves, improving storage function. |
| Conscious rats (saline-infused) | Decreased micturition pressure with no significant change in bladder volume capacity.[4] | Similar to oxybutynin, primarily impacts detrusor contractility. | ||
| Mirabegron | β3-Adrenoceptor Agonist | Rat model of bladder outlet obstruction (BOO) | No significant improvement in urodynamic parameters in one study.[5] | The efficacy in this specific model was limited. |
| Mouse model of OAB (KCl-induced) | Decreased intercontraction interval and increased non-voiding contractions in OAB mice were improved with treatment. | Demonstrates efficacy in a chemically-induced model of bladder overactivity. |
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies of OAB therapies in rodent models, based on methodologies reported in the cited literature.
Conscious Rat Cystometry for Overactive Bladder Models
This protocol is a standard method for evaluating bladder function in a conscious state, which is crucial for assessing the effects of drugs on both sensory and motor aspects of micturition.
1. Animal Model Induction:
-
Spontaneous Hypertensive Rats (SHR): These rats naturally develop bladder overactivity and are often used as a model of idiopathic OAB.
-
Cerebral Infarct Model: Middle cerebral artery occlusion is performed to induce a stroke, which leads to detrusor overactivity.
-
Partial Bladder Outlet Obstruction (pBOO): A ligature is loosely tied around the proximal urethra to create a partial obstruction, leading to bladder hypertrophy and instability.
2. Surgical Implantation of Catheters:
-
Animals are anesthetized (e.g., with isoflurane).
-
A polyethylene catheter (e.g., PE-50) is implanted into the bladder dome and secured with a purse-string suture. The catheter is tunneled subcutaneously and externalized at the nape of the neck.
-
For intravenous drug administration, a separate catheter is implanted into the jugular vein.
-
Animals are allowed to recover for a period of 24-48 hours.
3. Cystometry Procedure:
-
On the day of the experiment, the bladder catheter is connected to a pressure transducer and a microinfusion pump.
-
The animal is placed in a restraining cage that allows for free movement but prevents the animal from turning around and dislodging the catheter.
-
The bladder is continuously infused with saline at a constant rate (e.g., 0.1 mL/min).
-
Intravesical pressure is recorded continuously.
-
Urodynamic parameters are measured, including:
-
Bladder Capacity: The volume of saline infused to elicit a micturition contraction.
-
Micturition Pressure: The peak pressure during a voiding contraction.
-
Voiding Frequency: The number of micturitions over a specific period.
-
Intercontraction Interval: The time between micturition contractions.
-
Residual Volume: The volume of urine remaining in the bladder after voiding.
-
4. Drug Administration:
-
The test compound (E2110, oxybutynin, tolterodine, or mirabegron) or vehicle is administered intravenously, orally, or subcutaneously at various doses.
-
Cystometric recordings are taken before and after drug administration to assess the effects on urodynamic parameters.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of action for E2110.
Caption: General workflow for conscious cystometry studies.
Discussion and Conclusion
The available preclinical data suggests that E2110 holds promise as a novel treatment for OAB by targeting the central 5-HT1A receptor pathway. This mechanism of action is distinct from the peripheral effects of antimuscarinics and β3-adrenoceptor agonists. While direct comparative studies are limited, the existing evidence indicates that E2110 can produce a dose-dependent therapeutic effect in rat models of pollakiuria.
In contrast, the antimuscarinics oxybutynin and tolterodine primarily exert their effects by reducing detrusor muscle contractility, with less pronounced effects on bladder capacity in some rodent models. Mirabegron, which promotes bladder relaxation via β3-adrenoceptor agonism, has shown efficacy in certain OAB models.
To fully elucidate the comparative efficacy of E2110, further head-to-head in vivo studies are warranted. These studies should employ standardized OAB models and comprehensive urodynamic assessments to directly compare the effects of E2110 with current first- and second-line OAB therapies. Such research will be crucial in determining the potential clinical utility of this novel 5-HT1A agonist for patients suffering from overactive bladder.
References
- 1. Cystometry [bio-protocol.org]
- 2. Efficacy and safety of mirabegron in the treatment of overactive bladder syndrome after radical prostatectomy: a prospective randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirabegron in the Management of Overactive Bladder Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous administration of mirabegron has advantages in inhibition of central sensitization compared with short-term treatment cessation in a mouse model of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICS 2018 Abstract #82 The effect of mirabegron on bladder blood flow in a rat model of bladder outlet obstruction [ics.org]
Safety Operating Guide
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid proper disposal procedures
This document provides detailed procedures for the safe disposal of [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate and (2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid) in a laboratory setting. The following guidelines are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Prior to handling, it is crucial to understand the potential hazards of each substance.
| Chemical Name | CAS Number | Known Hazards | Recommended PPE |
| [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate | 32222-75-6 | As a brominated organic compound, it should be treated as hazardous waste. Potential for skin and eye irritation, and toxicity if ingested or inhaled. | Nitrile gloves, safety goggles with side shields, lab coat. |
| (2R,3R)-2,3-dihydroxybutanedioic acid (Tartaric Acid) | 87-69-4 | Causes serious eye damage and may cause respiratory irritation.[1] The solution in water is a medium-strong acid.[1] | Nitrile gloves, safety goggles, lab coat. Use a particulate filter respirator if dealing with fine powder to prevent dusting.[1] |
Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be placed in a designated, clearly labeled hazardous waste container for solids.
-
Unused or expired solid [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate should be collected in a separate, sealed container labeled "Hazardous Waste: Brominated Organic Compound".
-
Solid tartaric acid waste should be collected in a container labeled "Hazardous Waste: Tartaric Acid".[1]
-
-
Liquid Waste:
-
Solutions containing either of these chemicals must be collected in separate, leak-proof, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.
-
Aqueous solutions of tartaric acid should be collected. While some regulations may permit drain disposal of very dilute, neutralized solutions, it is best practice to collect all chemical waste for proper disposal.[2]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Type | Containment and Cleanup Procedure |
| Solid Spill | 1. Evacuate and restrict access to the spill area. 2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. For tartaric acid, it can be appropriate to moisten it first to prevent dusting.[1] 3. Carefully sweep the material into a designated hazardous waste container.[1][3] 4. Clean the spill area with a suitable solvent (e.g., ethanol for the organic compound, water for tartaric acid), and collect the cleaning materials as hazardous waste. |
| Liquid Spill | 1. Evacuate and restrict access to the spill area. 2. Wearing appropriate PPE, contain the spill with absorbent pads or booms. 3. Cover the spill with an inert absorbent material. 4. Collect the absorbed material into a designated hazardous waste container.[4] 5. Decontaminate the spill area and collect all cleaning materials as hazardous waste. |
Disposal Procedure
Final disposal of hazardous waste must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Workflow:
-
Waste Collection: Collect solid and liquid waste in separate, appropriately labeled containers at the satellite accumulation area.[2]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name, concentration, and hazard warnings.
-
Request Pickup: Contact your institution's EHS office to schedule a waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests provided by the EHS office.
-
Final Disposal: The EHS office will transport the waste to a licensed facility for incineration or other appropriate treatment.
Caption: Chemical Waste Disposal Workflow
Signaling Pathway for Safe Handling and Disposal Decision Making
The following diagram illustrates the decision-making process for handling and disposing of the specified chemicals.
Caption: Safe Handling and Disposal Decision Flowchart
References
Personal protective equipment for handling [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling the ergoline derivative [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate, with a critical clarification on its chemical identification.
An important discrepancy has been identified regarding the CAS number for the compound . The initially provided CAS number, 32222-75-6, corresponds to Calcitriol, a form of Vitamin D3. The correct CAS number for the structurally related and more relevant compound, Nicergoline, is 27848-84-6. The following safety and handling information is based on data for Nicergoline, as it provides the most appropriate guidance.
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant Gloves | Appropriate protective gloves should be worn to prevent skin exposure.[1] |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | Respirator (if needed) | Not required under normal use conditions. If dust is generated, a respirator may be necessary.[1][2] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls : Work in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Handling Practices : Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[3]
-
Storage : Keep containers securely sealed when not in use. Store in a refrigerated and dry place.[1] Avoid physical damage to containers.[4]
Spills and Accidental Release
In the event of a spill, follow these steps:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Use dry clean-up procedures and avoid generating dust.[4]
-
Clean-up :
-
Decontamination : Clean the spill area thoroughly.
Disposal
Dispose of the compound and any contaminated materials as hazardous waste. Waste disposal should be in accordance with local, regional, and national regulations. Chemical waste generators must ensure complete and accurate classification of the waste.[1]
Toxicity Data
The following table summarizes available acute toxicity data for Nicergoline.
| Route of Administration | Test Species | LD50 Value |
| Intraperitoneal | Mouse | 198 mg/kg |
| Intraperitoneal | Rat | 1,571 mg/kg |
| Subcutaneous | Mouse | 1,025 mg/kg |
| Subcutaneous | Rat | 776 mg/kg |
Source: Cayman Chemical Safety Data Sheet[3]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard workflow for safely handling this ergoline derivative in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
